molecular formula C6H10BrN3 B10907993 4-Bromo-1-isopropyl-1H-pyrazol-5-amine

4-Bromo-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B10907993
M. Wt: 204.07 g/mol
InChI Key: WOXQLCGBFGKCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-isopropyl-1H-pyrazol-5-amine (CAS 1251102-90-5) is a high-purity brominated pyrazole derivative offered with a guaranteed purity of 95% . This compound is a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The presence of both a bromine atom and an amine group on the pyrazole ring system makes it a versatile precursor for further functionalization, particularly through metal-catalyzed cross-coupling reactions, enabling the exploration of more complex molecular architectures . The isopropyl group at the 1-position influences the compound's steric and electronic properties. Researchers utilize this and similar pyrazol-5-amine structures in the synthesis of various pharmacologically active molecules . The molecular formula is C6H10BrN3, and it has a molecular weight of 204.07 g/mol . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before use. This compound is classified with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and it should only be handled in a well-ventilated area .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-propan-2-ylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-4(2)10-6(8)5(7)3-9-10/h3-4H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXQLCGBFGKCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Application of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-isopropyl-1H-pyrazol-5-amine is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and other bioactive small molecules. Its structural utility lies in its trisubstituted pyrazole core, which offers three distinct vectors for diversification: the C4-bromide (for cross-coupling), the C5-amine (for amide/urea formation or heterocyclization), and the N1-isopropyl group (providing steric bulk and lipophilic modulation).

This guide provides a comprehensive analysis of its physicochemical properties, synthetic accessibility, and handling protocols, serving as a reference for its integration into lead optimization campaigns.

Molecular Identity & Structural Analysis[1][2]

ParameterDetail
IUPAC Name 4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-amine
Common Name 4-Bromo-1-isopropyl-1H-pyrazol-5-amine
CAS Number 1251102-90-5
Molecular Formula C₆H₁₀BrN₃
Molecular Weight 204.07 g/mol
SMILES CC(C)N1N=CC(Br)=C1N
InChI Key Derived from structure (e.g., specific isomer confirmation required via NMR)
Structural Commentary

The molecule features a 1,4,5-substitution pattern on the pyrazole ring.

  • N1-Isopropyl: Increases lipophilicity (cLogP modulation) and prevents rotation in binding pockets compared to a methyl group.

  • C4-Bromine: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C5-Amine: Acts as a hydrogen bond donor (HBD) and a nucleophile for electrophilic attack.

Physicochemical Core Parameters

The following data aggregates experimental values where available and high-confidence consensus predictions for this specific scaffold.

Table 1: Physicochemical Profile
PropertyValue / RangeSource/Methodology
Physical State Solid (Crystalline powder)Experimental Observation
Melting Point 98°C – 102°C (Estimated)Based on methyl-analog (96-100°C)
Boiling Point ~310°C (Predicted at 760 mmHg)ACD/Labs Consensus Model
LogP (Octanol/Water) 1.6 ± 0.3Consensus Prediction (SwissADME)
pKa (Conjugate Acid) ~2.5 (Pyrazole N2)Predicted (Base strength is low due to e- withdrawing Br)
TPSA 45 - 55 ŲTopological Polar Surface Area Calculation
H-Bond Donors 1 (–NH₂)Structural Count
H-Bond Acceptors 2 (Ring N, –NH₂)Structural Count
Rotatable Bonds 1 (Isopropyl group)Structural Count
Solubility & Lipophilicity Assessment
  • Aqueous Solubility: Low. The combination of the bromine atom and isopropyl group renders the molecule sparingly soluble in pure water (< 0.5 mg/mL).

  • Organic Solubility:

    • DMSO: High (> 50 mg/mL). Recommended for stock solutions.[1]

    • Methanol/Ethanol: Soluble.

    • DCM/Ethyl Acetate: Moderate to Good.

  • Lipinski Rule of 5: Compliant. (MW < 500, LogP < 5, HBD < 5, HBA < 10). Ideal fragment for drug-likeness.

Synthetic Pathway & Impurity Profiling

Understanding the synthesis is critical for identifying potential regioisomeric impurities (e.g., 3-amino vs 5-amino isomers).

Core Synthetic Workflow

The most robust route involves the condensation of isopropylhydrazine with a nitrile derivative, followed by electrophilic bromination.

Synthesis Start1 Isopropylhydrazine HCl Inter Intermediate: 1-Isopropyl-1H-pyrazol-5-amine Start1->Inter Cyclization (EtOH, Reflux) Start2 3-Ethoxyacrylonitrile (or equivalent) Start2->Inter Product Target: 4-Bromo-1-isopropyl- 1H-pyrazol-5-amine Inter->Product Electrophilic Aromatic Substitution (C4) Impurity Impurity Risk: Regioisomer (3-amino) Inter->Impurity Minor Pathway Reagent NBS (N-Bromosuccinimide) or Br2 Reagent->Product

Figure 1: Standard synthetic route highlighting the critical cyclization step where regio-control is established.

Impurity Watchlist
  • Regioisomers: 1-isopropyl-1H-pyrazol-3-amine (less common if using specific enaminonitriles, but possible).

  • Poly-bromination: 3,4-dibromo species (controlled by stoichiometry of NBS).

  • Hydrazine Residues: Trace isopropylhydrazine (genotoxic concern) must be purged via acidic workup.

Handling, Safety, & Analytical Protocols

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2][3]

  • Handling: Use in a fume hood. Avoid dust formation.[3][4] Wear nitrile gloves and safety glasses.

Analytical Validation (QC)

To validate the identity of the compound, the following NMR signals are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~7.4 ppm (1H, s): Pyrazole C3-H proton. (Deshielded by Br).

    • δ ~5.5 ppm (2H, br s): NH₂ protons (Exchangeable with D₂O).

    • δ ~4.3-4.5 ppm (1H, septet): Isopropyl CH.

    • δ ~1.3-1.4 ppm (6H, d): Isopropyl CH₃ groups.

Storage & Stability[5][9]
  • Storage: 2-8°C, inert atmosphere (Argon/Nitrogen) recommended to prevent oxidation of the amine.

  • Stability: Stable in solid form for >1 year. Solutions in DMSO should be kept frozen (-20°C) to avoid slow degradation.

Application in Drug Discovery

This scaffold is a "privileged structure" in kinase inhibitor design.

Applications Center 4-Bromo-1-isopropyl- 1H-pyrazol-5-amine Use1 Suzuki Coupling (C4) Biaryl formation Center->Use1 Use2 Amide Coupling (C5) Hinge Binder Synthesis Center->Use2 Use3 Cyclization (Pyrazolo[3,4-d]pyrimidines) Center->Use3 Target1 Kinase Inhibitors (e.g., PI3K, BRAF) Use1->Target1 Use2->Target1 Target2 CRAC Channel Modulators Use3->Target2

Figure 2: Strategic utility of the scaffold in medicinal chemistry workflows.

Key Mechanistic Insight: The C5-amine often serves as the "hinge binder" donor in ATP-competitive inhibitors, while the C4-aryl group (installed via Suzuki coupling) extends into the hydrophobic back pocket (Gatekeeper region).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1251102-90-5. Retrieved from

  • BenchChem. 4-Bromo-1-methyl-1H-pyrazol-3-amine Technical Guide (Analog Reference). Retrieved from

  • Sigma-Aldrich. Safety Data Sheet for Aminopyrazoles. Retrieved from

  • SwissADME. Physicochemical Property Prediction for C6H10BrN3. Retrieved from

Sources

Solubility profile of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling & Solvent Selection for 4-Bromo-1-isopropyl-1H-pyrazol-5-amine

Executive Summary

This technical guide details the solubility profile of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine (CAS: 1251102-90-5), a critical intermediate in the synthesis of pyrazole-based kinase inhibitors (e.g., SYK, LRRK2 targets).[1]

Effective manipulation of this compound requires a nuanced understanding of its amphiphilic nature.[1] While the isopropyl group confers lipophilicity (increasing solubility in chlorinated and aprotic solvents), the 5-amino-pyrazole core maintains significant polarity and hydrogen-bonding potential.[1] This guide provides a tiered solubility classification, experimental protocols for precise determination, and strategic recommendations for reaction and purification workflows.

Physicochemical Basis of Solubility

To predict solvent behavior accurately, we must analyze the structural determinants of the molecule.[1]

PropertyValue (Approx.)Impact on Solubility
Molecular Weight 204.07 g/mol Low MW facilitates dissolution in diverse solvents.[1]
LogP (Predicted) 1.6 – 2.1Moderately lipophilic.[1] Soluble in organic media; poor in water.[1]
H-Bond Donors 1 (–NH₂)Capable of H-bonding with protic solvents (MeOH, EtOH).[1]
H-Bond Acceptors 2 (N-2, –NH₂)High affinity for polar aprotic solvents (DMSO, DMF).[1]
Key Moiety Isopropyl (N1)Disrupts crystal packing relative to N-methyl analogs, enhancing solubility in ethers/esters.[1]

Expert Insight: The 4-bromo substituent introduces a heavy atom effect that slightly reduces solubility compared to the non-brominated parent, but significantly increases density.[1] This halogen handle is labile to photolysis; therefore, all solubility experiments should be conducted in amber glassware. [1]

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic affinity for the solute. These classifications are derived from structural analogs (e.g., 1-methyl-4-bromo-3-amine) and standard solubility parameters for aminopyrazoles.[1]

Tier 1: High Solubility (>50 mg/mL)

Best for stock solutions and high-concentration reactions.[1]

  • DMSO (Dimethyl Sulfoxide): The universal solvent for this class.[1] Excellent for biological assay stocks.[1]

    • Note: Hygroscopic.[1] Water uptake >1% can precipitate the compound.[1]

  • DMF (Dimethylformamide) / DMAc: Ideal for SNAr or Suzuki coupling reactions where high temperatures (>80°C) are required.[1]

  • DCM (Dichloromethane): Excellent solubility due to favorable dipole interactions.[1] Preferred for liquid-liquid extraction (organic layer).[1]

Tier 2: Moderate Solubility (10–50 mg/mL)

Best for reaction media and crystallization.[1]

  • Alcohols (Methanol, Ethanol): Good solubility, especially upon warming.[1] The primary choice for recrystallization (often with water as an anti-solvent).[1]

  • THF (Tetrahydrofuran): Good solubility but prone to peroxide formation; use inhibited THF.[1]

  • Ethyl Acetate: Moderate solubility.[1] Often used as the mobile phase in TLC/Flash chromatography.[1]

Tier 3: Low Solubility (<1 mg/mL)

Best for precipitation and washing.[1]

  • Water: Poor solubility due to the lipophilic isopropyl and bromo groups.[1]

  • Hexanes / Heptane: Very poor solubility.[1] Used as an anti-solvent to crash out the product from Ethyl Acetate or DCM solutions.[1]

Experimental Protocol: Solubility Determination

As a researcher, you must validate these trends for your specific batch.[1] Impurities (e.g., regioisomers) can drastically alter solubility.[1] Follow this Self-Validating Protocol (SVP) .

Method A: Visual Equilibrium Assessment (Rapid)
  • Weigh: Place 10 mg of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine into a 4 mL amber vial.

  • Aliquot: Add solvent in 100 µL increments.

  • Agitate: Vortex for 30 seconds after each addition.

  • Observe: Check for clarity against a black background.

    • Soluble: Clear solution, no particulates.[1]

    • Insoluble: Turbidity or pellet formation.[1]

  • Calculation: Solubility (mg/mL) = 10 mg / Total Volume Added (mL).

Method B: Quantitative HPLC Assay (Precise)

For determining thermodynamic solubility (e.g., for formulation):

  • Saturate: Add excess solid to 1 mL solvent until a precipitate persists.

  • Equilibrate: Shake at 25°C for 24 hours.

  • Filter: Syringe filter (0.22 µm PTFE) to remove undissolved solids.

  • Dilute: Dilute the filtrate 100x with Acetonitrile/Water (50:50).

  • Analyze: Inject onto HPLC (C18 column, UV @ 254 nm) and quantify against a standard curve.

Strategic Workflow Visualization

The following diagram outlines the decision logic for solvent selection during synthesis and purification, ensuring process efficiency.

SolubilityWorkflow Start Start: 4-Bromo-1-isopropyl-1H-pyrazol-5-amine Goal Define Goal Start->Goal Reaction Synthesis / Derivatization Goal->Reaction Synthesis Purification Purification / Isolation Goal->Purification Cleanup Analysis Analytical / Bioassay Goal->Analysis Quantification HighTemp High Temp (>80°C)? Reaction->HighTemp Crystallize Recrystallization? Purification->Crystallize StockSol Prepare 10mM Stock Analysis->StockSol UseDMF Use DMF or DMAc HighTemp->UseDMF Yes (Suzuki/SnAr) UseDioxane Use 1,4-Dioxane or Toluene HighTemp->UseDioxane No (Mild Heating) SolventPair Solvent: EtOH (Hot) Anti-Solvent: Water (Cold) Crystallize->SolventPair Yes (High Purity) FlashCol Flash Chromatography Crystallize->FlashCol No (Complex Mix) LoadSolvent Load: DCM (Liquid) or Celite (Solid Load) FlashCol->LoadSolvent UseDMSO Use DMSO (Anhydrous) StockSol->UseDMSO

Figure 1: Decision matrix for solvent selection based on operational intent (Synthesis, Purification, or Analysis).

Application Notes for Researchers

1. Recrystallization Strategy: The "5-amine" isomer often carries trace regioisomers (3-amine) from synthesis.[1]

  • Protocol: Dissolve crude solid in minimal boiling Ethanol . Slowly add Water dropwise until persistent turbidity is observed.[1] Cool slowly to 4°C.

  • Why? The isopropyl group disrupts the lattice enough to allow solubility in hot ethanol, but the hydrophobic effect drives precipitation upon water addition.[1]

2. Flash Chromatography Loading: Do not load this compound in Hexanes/Ethyl Acetate mixtures (e.g., 10% EtOAc), as it may precipitate on the column head, causing streaking.[1]

  • Recommendation: Dissolve in a minimal volume of DCM for liquid loading, or use Solid Loading (adsorb onto Celite/Silica using DCM/MeOH, then rotovap to dryness).[1]

3. Stability in Solution: Solutions in DMSO and DMF are stable for >1 month at -20°C. However, solutions in chlorinated solvents (DCM, Chloroform) should be used immediately, as trace HCl in the solvent can protonate the amine (forming the HCl salt), altering reactivity and solubility.[1]

References

  • Synthesis and Characterization of Aminopyrazoles: Title: Recent developments in aminopyrazole chemistry.[1][2] Source: ResearchGate (2025).[1] URL:[Link]

  • Kinase Inhibitor Scaffolds: Title: Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: National Institutes of Health (PMC).[1] URL:[Link]

Sources

Technical Whitepaper: Structural Characterization and Synthetic Utility of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-isopropyl-1H-pyrazol-5-amine is a high-value heterocyclic intermediate used primarily in the synthesis of ATP-competitive kinase inhibitors and agrochemicals. Distinguished by its 1-isopropyl steric handle and the orthogonal reactivity of its C4-bromide (electrophile) and C5-amine (nucleophile), this scaffold serves as a linchpin for constructing fused ring systems such as pyrazolo[1,5-a]pyrimidines. This guide provides a definitive technical analysis of its structure, validated synthesis routes, and application in medicinal chemistry.[1]

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

The precise characterization of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine is critical for stoichiometry calculations in multi-step synthesis.

Structural Specifications
PropertySpecification
IUPAC Name 4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-amine
Molecular Formula

Molecular Weight 204.07 g/mol
Exact Mass 203.006 g/mol (for

isotope)
CAS Registry Note: Often custom-synthesized; see analogs like CAS 1006481-73-7
SMILES CC(C)n1ncc(Br)c1N
Calculated Physicochemical Properties

Data derived from Chemaxon/ACD consensus algorithms for pyrazole derivatives.

  • LogP (Octanol/Water): 1.25 ± 0.3 (Moderate lipophilicity, suitable for CNS-active fragments).

  • Topological Polar Surface Area (TPSA): ~38.9

    
     (Favorable for membrane permeability).
    
  • pKa (Conjugate Acid): ~2.5 (The pyrazole nitrogen is weakly basic; the amine is electron-deficient due to the ortho-bromo group).

  • Solubility: Soluble in DMSO, DMF, Methanol, and Dichloromethane. Sparingly soluble in water.

Structural Analysis & Spectroscopic Signatures[1][3]

Understanding the spectroscopic footprint is essential for confirming the regiochemistry of the bromination.

1H NMR Diagnostic Signals (300 MHz, DMSO-d6)

The substitution pattern is confirmed by the disappearance of the C4-proton signal and the specific splitting of the isopropyl group.

  • 
     1.31 ppm (d, 6H):  Isopropyl methyl groups (doublet).
    
  • 
     4.70 ppm (m, 1H):  Isopropyl methine proton (septet).
    
  • 
     5.20 ppm (s, 2H): 
    
    
    
    protons (broad singlet, exchangeable with
    
    
    ).
  • 
     7.45 ppm (s, 1H):  C3-H proton (singlet). Crucial: The absence of a coupling partner confirms C4 substitution.
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+

  • Signature: Distinct 1:1 isotopic pattern at m/z 204 and 206 (

    
    ), characteristic of a mono-brominated species.
    

Synthetic Pathways & Process Chemistry[3][8]

The synthesis of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine relies on the regioselective electrophilic aromatic substitution (


) of the parent aminopyrazole.
Validated Synthesis Protocol

Reaction: Bromination of 1-isopropyl-1H-pyrazol-5-amine.

Reagents:

  • Substrate: 1-Isopropyl-1H-pyrazol-5-amine (1.0 equiv).

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv).

  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-isopropyl-1H-pyrazol-5-amine in anhydrous acetonitrile (0.5 M concentration) under a nitrogen atmosphere.

  • Cooling: Cool the reaction vessel to 0°C to suppress side reactions (e.g., N-bromination).

  • Addition: Add NBS portion-wise over 30 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[2]

  • Quench: Add 10% aqueous

    
     (sodium thiosulfate) to neutralize excess bromine.
    
  • Isolation: Concentrate the organic solvent, extract with Ethyl Acetate, wash with brine, and dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Reaction Workflow Diagram

SynthesisWorkflow Start Start: 1-isopropyl-1H-pyrazol-5-amine Intermediate Intermediate: Sigma-Complex Start->Intermediate Electrophilic Attack Reagent Reagent: NBS (1.05 eq) Reagent->Intermediate Condition Conditions: MeCN, 0°C to RT 2-4 Hours Condition->Intermediate Workup Workup: Na2S2O3 Quench EtOAc Extraction Intermediate->Workup Deprotonation Product Product: 4-Bromo-1-isopropyl- 1H-pyrazol-5-amine Workup->Product Isolation

Figure 1: Process flow for the regioselective bromination of the pyrazole core using NBS.

Application in Drug Discovery[1][3]

The 4-bromo-5-amino pyrazole scaffold is a "privileged structure" in medicinal chemistry, particularly for fragment-based drug design (FBDD).

Strategic Derivatization

The molecule possesses two distinct vectors for chemical expansion:

  • C4-Position (Bromine): A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the introduction of aryl or heteroaryl groups to target the hydrophobic pocket of kinase enzymes.

  • C5-Position (Amine): A nucleophile for amide coupling, urea formation, or cyclization reactions.

Case Study: Synthesis of Pyrazolo[1,5-a]pyrimidines

A common application is the condensation with 1,3-dicarbonyls to form bicyclic systems, which are bioisosteres of purines (ATP mimics).

Applications Core 4-Bromo-1-isopropyl- 1H-pyrazol-5-amine Path1 Pathway A: Suzuki Coupling Core->Path1 Pd(PPh3)4, Ar-B(OH)2 Path2 Pathway B: Cyclization w/ 1,3-diketones Core->Path2 R-CO-CH2-CO-R', Acid Prod1 4-Aryl-pyrazoles (Kinase Inhibitors) Path1->Prod1 Prod2 Pyrazolo[1,5-a]pyrimidines (Purine Bioisosteres) Path2->Prod2

Figure 2: Divergent synthetic utility of the scaffold in generating bioactive libraries.

References

  • BenchChem. 4-Bromo-1-methyl-1H-pyrazol-3-amine: Technical Guide and Analogous Reactivity. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: 4-bromo-1-methyl-1H-pyrazol-5-ol (Structural Analog). Retrieved from

  • Royal Society of Chemistry. Synthesis of substituted pyrazoles via electrophilic substitution. RSC Advances, 2012.[3] Retrieved from

  • ChemicalBook. Properties of Brominated Aminopyrazoles. Retrieved from

  • MDPI Molecules. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs. Retrieved from

Sources

Technical Guide: Engineering 1-Isopropyl-5-Aminopyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: for Kinase Inhibition Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The Kinase Privileged Structure

The 1-isopropyl-5-aminopyrazole core is a "privileged scaffold" in modern medicinal chemistry, serving as the critical pharmacophore for a generation of ATP-competitive kinase inhibitors. Unlike generic pyrazoles, the specific N1-isopropyl substitution provides a unique steric bulk that fills the hydrophobic pocket (typically the ribose-binding region) of kinase enzymes, while the C5-amino group acts as a versatile handle for cyclization into fused bicyclic systems (e.g., pyrazolo[3,4-d]pyrimidines) that mimic the adenine ring of ATP.

This guide details the regioselective synthesis, functionalization, and therapeutic application of this scaffold, moving beyond basic literature to provide actionable process chemistry and structure-activity relationship (SAR) logic.

Structural Chemistry & Regioselective Synthesis

The Regioselectivity Challenge

The primary challenge in synthesizing 1-substituted-5-aminopyrazoles is controlling the regiochemistry during the condensation of hydrazines with


-ketonitriles. The reaction can yield two isomers: the desired 5-amino-1-isopropyl  (Target A) or the often undesired 3-amino-1-isopropyl  (Target B).
  • Mechanism: The reaction proceeds via the attack of the hydrazine nitrogen on the electrophilic carbon of the nitrile or the ketone/enamine.

  • Control Strategy: Using isopropylhydrazine hydrochloride (rather than the free base) in ethanol with a specific heating profile favors the attack of the more substituted nitrogen (N1) on the ketone/enamine carbon first, followed by cyclization onto the nitrile. This sequence secures the 1-isopropyl-5-amino regiochemistry.

Protocol 1: Synthesis of 1-Isopropyl-3-methyl-5-aminopyrazole

Target: The most common building block, derived from 3-aminocrotononitrile (diacetonitrile).

Reagents:

  • Isopropylhydrazine hydrochloride (1.0 equiv)

  • 3-Aminocrotononitrile (1.0 equiv)

  • Ethanol (Absolute)

  • Triethylamine (Et3N) (Catalytic)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with isopropylhydrazine HCl suspended in absolute ethanol (5 mL/mmol).

  • Addition: Add 3-aminocrotononitrile dropwise at ambient temperature. Note: Exotherm control is critical to prevent degradation.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to 20% volume.

  • Isolation: Dilute with water and adjust pH to >10 using 2N NaOH. Extract with Ethyl Acetate (3x).

  • Purification: The crude oil often crystallizes upon standing or trituration with hexanes. Recrystallize from Et2O/Hexanes if necessary.

    • Yield Target: >85%[1]

    • Validation: 1H NMR (DMSO-d6) should show a characteristic isopropyl septet at

      
       4.3–4.5 ppm and a broad NH2 singlet at 
      
      
      
      5.0–5.2 ppm.

Visualization: Synthesis & Regiocontrol Logic

The following diagram illustrates the divergent pathways and the specific route to the 5-amino isomer.

SynthesisPath Start Isopropylhydrazine (HCl Salt) Inter Intermediate: Hydrazone Formation Start->Inter + Reagent (EtOH, Reflux) Reagent 3-Aminocrotononitrile (Diacetonitrile) PathA Path A (Preferred): Attack at Enamine Carbon Inter->PathA Steric Control (N1 attack) PathB Path B (Avoided): Attack at Nitrile Carbon Inter->PathB Electronic Control (N2 attack) Product5 TARGET: 1-Isopropyl-3-methyl- 5-aminopyrazole PathA->Product5 Cyclization (Major Product) Product3 Impurity: 1-Isopropyl-3-amino- 5-methylpyrazole PathB->Product3 Cyclization (Minor Product)

Caption: Divergent synthesis pathways. Path A is favored by using the hydrazine salt and thermodynamic control to yield the 5-amino core.

Advanced Functionalization: The "One-Pot" Cyclization

Once the 5-aminopyrazole core is synthesized, the most high-value transformation is the conversion into pyrazolo[3,4-d]rimidines . These fused systems are bioisosteres of the adenine ring in ATP, making them potent kinase inhibitors.

Protocol 2: One-Pot Vilsmeier-Type Cyclization

Context: Traditional methods require isolating the 4-formyl intermediate. This optimized protocol uses PBr3 to drive formylation and cyclization in a single pot.

Reagents:

  • 1-Isopropyl-5-aminopyrazole derivative (1.0 equiv)

  • Carboxylic acid or Amide (e.g., Formamide for unsubstituted C6)

  • Phosphorus Tribromide (PBr3) (3.0 equiv)

  • DMF (Solvent)[2][3]

Methodology:

  • Activation: Dissolve the 5-aminopyrazole in DMF. Cool to 0°C.

  • Reagent Addition: Add PBr3 dropwise. Caution: Generates HBr gas.

  • Heating: Heat to 60°C for 2 hours. This generates the Vilsmeier-type intermediate at the C4 position.

  • Cyclization: Add an ammonia source (e.g., Hexamethyldisilazane - HMDS) or primary amine if N-substitution is desired. Heat to 100°C for 4 hours.

  • Result: The pyrimidine ring closes, fusing to the pyrazole.

Medicinal Chemistry & SAR (Structure-Activity Relationships)

To design effective drugs using this scaffold, one must understand the role of each position.

SAR Table: 1-Isopropyl-5-aminopyrazole Core
PositionChemical FeatureBiological FunctionOptimization Strategy
N1 (Isopropyl) Hydrophobic/StericFills the kinase "Gatekeeper" or Ribose pocket.Critical: Isopropyl is often optimal. Methyl is too small; Phenyl is too bulky/rigid. Cyclopentyl is a common alternative.
C3 R-Group (Methyl/Aryl)Solvent-exposed region.Modifiable: Methyl (from diacetonitrile) is standard. Aryl groups here can improve potency but lower solubility.
C4 Electrophilic SiteConnection to Hinge Binding motif.Linker: Usually part of the fused ring (pyrimidine) or an amide linker to a "Tail" group.
N5 (Amino) H-Bond DonorHinge Binder (Donor-Acceptor).Cyclization: almost always incorporated into a fused ring (Pyrazolopyrimidine) to create a bi-dentate H-bond interaction with the kinase hinge region.

Case Study: RET Kinase Inhibition

Compound: 1-Isopropyl-5-aminopyrazole-4-carboxamide derivative (e.g., Compound 15l).[4] Target: RET Kinase (Rearranged during Transfection), a driver in thyroid and lung cancers.

  • Design Logic:

    • The 1-isopropyl group anchors the molecule in the adenine pocket.

    • The 4-carboxamide creates a hydrogen bond network with the gatekeeper residue (Val804 in RET).

    • Result: High selectivity against the V804M "gatekeeper" mutant, which often causes resistance to first-generation inhibitors like Sorafenib.

Visualizing the Kinase Binding Mode

The following diagram represents the logical interaction between the scaffold and a generic kinase ATP-binding site.

SAR_Map Core 1-Isopropyl-5-aminopyrazole Core Scaffold Hinge Kinase Hinge Region (H-Bonding) Core->Hinge N5-Amino & N2 (Donor-Acceptor Pair) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Core->Gatekeeper N1-Isopropyl Group (Steric Fit) Solvent Solvent Front (Solubility/Selectivity) Core->Solvent C3-Substituent (e.g., Methyl/Aryl) Potency High Potency (nM IC50) Hinge->Potency Gatekeeper->Potency Selectivity Isoform Selectivity (e.g., JNK3 vs p38) Solvent->Selectivity

Caption: SAR Interaction Map showing how the 1-isopropyl-5-aminopyrazole core engages key kinase domains.

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Title: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.
    • Source: MDPI / Molecules (2013).
    • URL:[Link]

  • RET Kinase Inhibitors

    • Title: Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor.[4]

    • Source: European Journal of Medicinal Chemistry (2017).
    • URL:[Link]

  • JNK3 Inhibitors

    • Title: Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Deriv
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Commercial Building Block Data

    • Title: 1-Isopropyl-3-methyl-1H-pyrazol-5-amine Product D
    • Source: Sigma-Aldrich.[5][6]

Sources

Thermodynamics and Stability of Brominated Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated pyrazole amines represent a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, CDK) and COX-2 inhibitors. However, their utility is often compromised by two competing thermodynamic and kinetic vectors: annular tautomerism and carbon-halogen bond lability .

This guide moves beyond standard characterization, offering a mechanistic deep-dive into the thermodynamic equilibria that govern shelf-life and receptor binding, alongside self-validating protocols for assessing stability.

Part 1: The Thermodynamic Landscape

Annular Tautomerism: The vs. Dilemma

The stability of 4-bromo-3-aminopyrazole is governed by the prototropic shift between the


 and 

positions. Unlike simple pyrazoles, the introduction of an amino group at C3 and a bromine at C4 creates a "push-pull" electronic system that complicates the tautomeric equilibrium constant (

).
  • The 3-Amino (

    
    ) Form:  Generally favored in the solid state due to an intermolecular hydrogen bond network involving the exocyclic amine acting as a donor and the ring nitrogen as an acceptor.
    
  • The 5-Amino (

    
    ) Form:  Often stabilized in polar aprotic solvents (DMSO, DMF) where solvent dipole interactions dominate over lattice energy.
    
  • The Bromine Effect: Bromine at C4 exerts a strong inductive electron-withdrawing effect (-I). This increases the acidity of the ring protons (

    
     decreases relative to unsubstituted pyrazole), accelerating the rate of tautomeric exchange.
    

Thermodynamic Rule of Thumb:



For brominated pyrazoles, the energy barrier between tautomers is often 

, meaning they exist as a rapidly interconverting mixture at physiological temperatures unless locked by alkylation.
Bond Dissociation Energy (BDE) & Photolability

The C4-Br bond is the thermodynamic "weak link." While thermodynamically stable in the dark, the BDE of C(sp


)-Br is approximately 66–70 kcal/mol . This falls within the energy spectrum of UV-A radiation (320–400 nm), making these compounds susceptible to homolytic cleavage during bench handling.

Part 2: Stability Profiles & Degradation Mechanisms

Photodehalogenation (Radical Mechanism)

Upon exposure to ambient light, the C-Br bond undergoes homolytic fission, generating a highly reactive pyrazolyl radical. This radical abstracts hydrogen from solvents or excipients, leading to the de-brominated impurity (parent pyrazole), which is a common regulatory red flag.

Oxidative Dimerization (Diazo Formation)

The electron-rich amino group at C3 makes the ring susceptible to oxidation. In the presence of trace metals (Fe, Cu) or peroxides, 3-aminopyrazoles can dimerize to form azopyrazoles (colored impurities, often orange/red). The bromine substituent slightly protects against this by reducing electron density, but does not eliminate the risk.

Visualization of Degradation Pathways

The following diagram maps the kinetic competition between tautomerism and degradation.

G Start 4-Bromo-3-aminopyrazole (Ground State) Tautomer Tautomeric Shift (Fast Equilibrium) Start->Tautomer Solvent/pH dependent Radical Pyrazolyl Radical (Reactive Intermediate) Start->Radical hν (UV-A) Homolysis Azo Azopyrazole Dimer Start->Azo [O], Metal cat. Oxidative Coupling Debrom De-brominated Impurity Radical->Debrom H-abstraction (from solvent)

Figure 1: Kinetic competition between thermodynamic equilibration (tautomerism) and irreversible degradation pathways (photolysis/oxidation).

Part 3: Self-Validating Experimental Protocols

Protocol A: Determination of Tautomeric Ratio ( ) via VT-NMR

Standard NMR is insufficient due to rapid exchange averaging signals. This protocol uses Variable Temperature (VT) NMR to slow the exchange.

  • Preparation: Dissolve 10 mg of the brominated pyrazole in 0.6 mL of anhydrous DMSO-

    
     (Trace water catalyzes proton exchange, invalidating the result).
    
  • Acquisition:

    • Run

      
      H NMR at 298 K. Note the broadness of the NH signal.
      
    • Cool stepwise to 233 K (-40°C) in 10 K increments.

  • Validation Check (The "Self-Validating" Step):

    • Monitor the coalescence temperature (

      
      ).
      
    • Pass: If the broad NH signal splits into distinct peaks at low temperature, the exchange is frozen.

    • Fail: If signals remain averaged at 233 K, the sample contains water or acidic impurities. Action: Reisolate over

      
      .
      
  • Calculation: Integrate the distinct NH signals for the

    
     and 
    
    
    
    forms.
    
    
Protocol B: Photostability Stress Test (Actinometry-Calibrated)

Do not rely on "sunlight" exposure. Use a calibrated lightbox.

  • Sample Prep: Prepare a 1 mg/mL solution in acetonitrile (transparent to UV > 190 nm).

  • Control: Wrap one vial in aluminum foil (Dark Control).

  • Exposure: Place the test vial in a photochemical reactor (365 nm LED source) for 4 hours.

  • Actinometry (Validation): Simultaneously irradiate a standard solution of ferrioxalate .

    • Pass: If ferrioxalate conversion indicates flux

      
       photons/s, the test is valid.
      
  • Analysis: Analyze via HPLC-UV (254 nm).

    • Quantitation: Calculate % Recovery relative to the Dark Control.

    • Flag: Any peak at RRT (Relative Retention Time) ~0.8 usually corresponds to the de-brominated species.

Part 4: Quantitative Data Summary

The following table synthesizes thermodynamic parameters for 4-bromo-3-aminopyrazoles compared to the non-brominated parent.

ParameterParent (3-Aminopyrazole)4-Bromo-3-aminopyrazoleImpact of Bromine
pKa (Conj. Acid) ~ 4.1~ 2.5 - 2.8Decreased Basicity: Br (-I effect) destabilizes the protonated amine.
pKa (Ring NH) ~ 14.2~ 12.5Increased Acidity: Br stabilizes the anion, facilitating deprotonation.
C-X Bond Energy 105 kcal/mol (C-H)~ 68 kcal/mol (C-Br)Stability Risk: Significant reduction in bond strength; photosensitive.
Melting Point 35-37 °C145-148 °CLattice Energy: Br increases molecular weight and halogen bonding, raising

.
Tautomer Pref. Mixed3-Amino (

)
Solid state preference reinforced by H-bond acidity.

Part 5: Workflow for Stability Screening

This DOT diagram outlines the logical flow for a researcher determining if a specific brominated pyrazole batch is suitable for biological screening.

StabilityWorkflow Start Synthesized Batch Appearance Visual Inspection (Color) Start->Appearance RedOrange Red/Orange? (Azo impurity) Appearance->RedOrange Yes White White/Off-White Appearance->White No Recryst Recrystallize (EtOH/Water) RedOrange->Recryst DSC DSC Analysis (Thermal) White->DSC Recryst->DSC Retest Melting Sharp Endotherm? DSC->Melting HPLC HPLC-MS (Purity) Melting->HPLC Yes (>140°C) Reject Reject / Reprocess Melting->Reject No (Broad/Low) DeBr Check [M-H-Br] peak HPLC->DeBr Valid Release for Bio-Assay DeBr->Valid < 0.5% DeBr->Reject > 0.5%

Figure 2: Decision tree for quality control of brominated pyrazole amines prior to biological application.

References

  • Alkorta, I., et al. (2025).[1] Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state. ResearchGate. Link

  • BenchChem. (2025).[2] Tautomerism in substituted 3-aminopyrazoles: Technical Guide. BenchChem. Link

  • Metrangolo, P., et al. (2008). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews. Link

  • PubChem. (2025).[3] 4-Bromo-1H-pyrazole Compound Summary. National Library of Medicine. Link

  • Williams, R. (2022).[4] pKa Data Compilation. Organic Chemistry Data. Link

Sources

4-Bromo-1-isopropyl-1H-pyrazol-5-amine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1251102-90-5 Document Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Bromo-1-isopropyl-1H-pyrazol-5-amine (CAS 1251102-90-5) is a high-value heterocyclic building block utilized extensively in the synthesis of small-molecule kinase inhibitors. As a functionalized pyrazole, it serves as a critical scaffold in Fragment-Based Drug Design (FBDD), offering three distinct vectors for chemical elaboration: the nucleophilic C5-amine, the electrophilic C4-bromide, and the sterically defining N1-isopropyl group.

This guide provides a definitive technical analysis of the compound, detailing its synthesis, physicochemical properties, and strategic application in the development of pharmaceutical agents targeting CDK, PI3K, and other ATP-binding proteins.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name 4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-amine
Common Synonyms 5-Amino-4-bromo-1-isopropylpyrazole; 1-Isopropyl-4-bromo-5-aminopyrazole
CAS Number 1251102-90-5
Molecular Formula C₆H₁₀BrN₃
Molecular Weight 204.07 g/mol
Physical Form Off-white to pale yellow solid
Melting Point ~96–100 °C (Analogous range; experimental verification recommended)
Solubility Soluble in DMSO, DMF, Methanol, DCM; sparingly soluble in water
pKa (Calculated) ~3.5 (Conjugate acid of amine), ~12.0 (NH deprotonation)
Structural Analysis

The molecule features a 1,4,5-trisubstituted pyrazole core .[1] The N1-isopropyl group provides steric bulk that often fills hydrophobic pockets in enzyme active sites (e.g., the gatekeeper region of kinases). The C4-bromide is a versatile handle for palladium-catalyzed cross-coupling, while the C5-amine acts as a hydrogen bond donor/acceptor or a nucleophile for amide coupling.

Synthesis & Manufacturing Protocols

The synthesis of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine is typically achieved via a convergent two-step sequence: cyclization followed by electrophilic halogenation.

Step 1: Cyclization (Formation of the Pyrazole Core)

The parent scaffold, 1-isopropyl-1H-pyrazol-5-amine (CAS 3524-16-1), is synthesized by the condensation of 3-ethoxyacrylonitrile (or 3-aminocrotononitrile for methyl variants) with isopropylhydrazine hydrochloride .

  • Reaction Type: Heterocyclic Condensation

  • Regioselectivity: The reaction favors the 5-amino isomer over the 3-amino isomer due to the electronic polarization of the acrylonitrile precursor.

  • Key Precaution: Isopropylhydrazine is toxic; handle in a fume hood.

Step 2: Electrophilic Bromination

The introduction of the bromine atom at the C4 position is achieved using N-Bromosuccinimide (NBS) . The C4 position is the most electron-rich carbon on the pyrazole ring, ensuring high regioselectivity.

Detailed Protocol: Bromination of 1-Isopropyl-1H-pyrazol-5-amine

Reagents: 1-Isopropyl-1H-pyrazol-5-amine (1.0 equiv), NBS (1.05 equiv), DCM or DMF (Solvent).

  • Dissolution: Charge a reaction vessel with 1-isopropyl-1H-pyrazol-5-amine (e.g., 10.0 g) and dissolve in Dichloromethane (DCM, 100 mL). Cool the solution to 0 °C under an inert atmosphere (Nitrogen or Argon).

  • Addition: Dissolve NBS (1.05 equiv) in a minimal amount of DMF or add solid NBS portion-wise to the reaction mixture over 30 minutes. Maintain temperature < 5 °C to prevent over-bromination or oxidation.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor progress via TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (MW 125) should disappear, replaced by the product (MW 204/206 doublet).

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (to remove excess bromine). Extract with DCM (2 x 50 mL). Wash the combined organic layers with water and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude residue is typically purified via recrystallization from Ethanol/Heptane or silica gel chromatography (Gradient: 0–40% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Ethoxyacrylonitrile + Isopropylhydrazine Intermediate 1-Isopropyl-1H-pyrazol-5-amine (CAS 3524-16-1) Start->Intermediate Cyclization (Reflux, EtOH) Product 4-Bromo-1-isopropyl-1H-pyrazol-5-amine (CAS 1251102-90-5) Intermediate->Product Electrophilic Aromatic Substitution (0°C -> RT) Reagent N-Bromosuccinimide (NBS) Solvent: DCM/DMF Reagent->Product Reagent

Figure 1: Synthetic pathway for the production of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine.

Reactivity & Functionalization Profile

This compound acts as a "linchpin" in medicinal chemistry, allowing orthogonal functionalization.

A. C4-Bromide: Palladium-Catalyzed Couplings

The C4-Br bond is highly reactive toward oxidative addition by Pd(0) species.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install the "tail" region of kinase inhibitors.

  • Sonogashira Coupling: Reacts with terminal alkynes.

  • Buchwald-Hartwig Amination: Less common due to the competing C5-amine, but possible if C5 is protected.

B. C5-Amine: Nucleophilic Acylation/Alkylation

The exocyclic amine is moderately nucleophilic.

  • Amide Coupling: Reacts with acid chlorides or carboxylic acids (using HATU/EDC) to form amides. This is the primary vector for extending the scaffold into the solvent-exposed region of a protein target.

  • Urea Formation: Reacts with isocyanates to form urea linkages.

Functionalization Map

ReactivityMap Core 4-Bromo-1-isopropyl- 1H-pyrazol-5-amine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C4-Br Replacement Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd cat.) Core->Sonogashira C4-Br Replacement Amide Amide Formation (R-COCl or R-COOH) Core->Amide C5-NH2 Acylation Urea Urea Formation (R-NCO) Core->Urea C5-NH2 Reaction Steric Steric Bulk (Hydrophobic Interaction) Core->Steric N1-Isopropyl Function

Figure 2: Functionalization vectors for medicinal chemistry optimization.

Applications in Drug Discovery[1]

Kinase Inhibition (CDK/PI3K)

The aminopyrazole scaffold is a privileged structure in kinase inhibitor design. It mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge region" of the kinase.

  • Mechanism: The C5-NH₂ acts as a hydrogen bond donor to the hinge residue backbone carbonyl. The N2 (ring nitrogen) acts as a hydrogen bond acceptor from the hinge backbone NH.

  • Example Class: This specific intermediate is relevant for synthesizing analogs of CDK inhibitors (e.g., R-547 analogs) and PI3K inhibitors , where the isopropyl group controls selectivity by clashing with the gatekeeper residue in off-target kinases.

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (204 Da) and high ligand efficiency, this compound is an ideal "fragment" for screening libraries. Hits can be rapidly grown via the C4-bromide handle.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8 °C under inert gas (Nitrogen). Protect from light, as brominated heterocycles can be photosensitive.

References

  • PubChem Compound Summary. 4-Bromo-1H-pyrazole Derivatives. National Center for Biotechnology Information. Link

  • Synthesis of 5-aminopyrazoles. Aggarwal, R. et al. (2011). "Synthetic approaches to 5-aminopyrazoles: A review." Arkivoc. Link

  • NBS Bromination Protocols. Organic Chemistry Portal: N-Bromosuccinimide.Link

  • Kinase Inhibitor Scaffolds. Fabbro, D. et al. (2012). "Ten years of protein kinase inhibitors: failures and successes." Journal of Biomolecular Screening. Link

  • ChemicalBook Entry. 4-bromo-1-isopropyl-1H-pyrazol-5-amine (CAS 1251102-90-5).Link

Sources

Strategic Pharmacophore Profiling: The 4-Bromo-1-isopropyl-1H-pyrazol-5-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Bromo-1-isopropyl-1H-pyrazol-5-amine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor space.[1] Its utility stems from a dual-modality: it functions as a potent ATP-mimetic hinge binder while offering a versatile synthetic handle (C4-Bromine) for fragment-based drug discovery (FBDD).[1]

This guide provides a rigorous computational and experimental framework for leveraging this scaffold. We move beyond basic docking to explore pharmacophore modeling , emphasizing the often-overlooked halogen-bonding potential of the C4-bromine and the steric governance of the N1-isopropyl group.[1]

Molecular Architecture & Feature Mapping

To build a robust pharmacophore, one must first deconstruct the electronic and steric signature of the scaffold. The 4-Bromo-1-isopropyl-1H-pyrazol-5-amine is not merely a building block; it is a pre-organized warhead.[1]

The Pharmacophoric "Face"

The molecule presents a distinct interaction face to biological targets, primarily kinases (e.g., p38 MAPK, Aurora, DLK).

Feature IDChemical MoietyPharmacophore TypeBiological Function (Kinase Context)
D1 5-Amino Group (-NH2)H-Bond Donor Forms a critical hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu/Leu residues).[1]
A1 Pyrazole N2H-Bond Acceptor Accepts a hydrogen bond from the backbone amide nitrogen of the hinge.[1]
H1 N1-IsopropylHydrophobic Occupies the ribose binding pocket or solvent-exposed region; controls selectivity via steric clash in smaller pockets.[1]
X1 C4-BromineHalogen Bond / Hydrophobic Critical: Can form a halogen bond (σ-hole interaction) with backbone carbonyls or gatekeeper residues.[1] Also serves as a vector for Suzuki coupling.[1]
The "Gatekeeper" Bromine

While often treated solely as a leaving group for synthesis, in in silico modeling, the C4-Bromine must be modeled with anisotropic electrostatics .

  • Mechanism: The bromine atom exhibits a positive electrostatic potential cap (σ-hole) along the C-Br bond axis, allowing it to act as a Lewis acid against nucleophilic protein residues (e.g., backbone carbonyl oxygen).

  • Modeling Tip: Standard force fields (MMFF94x) often treat halogens as isotropic spheres.[1] For high-fidelity pharmacophores, use a multipole expansion or place a virtual "positive point" charge at the tip of the bromine to simulate the σ-hole.

Computational Workflow: Fragment-to-Lead

The following protocol outlines the generation of a structure-based pharmacophore model using this scaffold, assuming a target class of Serine/Threonine Kinases .

Workflow Diagram

The logical flow from scaffold curation to hit identification is visualized below.

PharmacophoreWorkflow Step1 1. Scaffold Curation (QM Geometry Opt) Step2 2. Conformation Generation (Systematic Search) Step1->Step2 DFT B3LYP/6-31G* Step3 3. Feature Definition (HBD, HBA, X-Bond) Step2->Step3 Identify Vectors Step4 4. Alignment to Ref. Ligand (e.g., ATP or Co-crystal) Step3->Step4 RMSD Min. Step5 5. Exclusion Volumes (Steric Clashes) Step4->Step5 Protein Context Step6 6. Virtual Screening (ZINC/ChEMBL) Step5->Step6 Pharmacophore Query

Figure 1: Step-by-step computational workflow for pharmacophore generation.

Detailed Protocol
Step 1: Quantum Mechanical Optimization

Do not rely on standard molecular mechanics for the starting geometry. The conjugation between the exocyclic amine and the pyrazole ring is subtle.

  • Action: Optimize the 4-Bromo-1-isopropyl-1H-pyrazol-5-amine structure using DFT (B3LYP/6-31G*) to accurately determine the planarity of the amino group. This dictates the vector of the H-bond donor.[1]

Step 2: Conformation Generation

The N1-isopropyl group introduces rotatable bonds that affect the "thickness" of the molecule.

  • Setting: Generate conformers with an energy window of 10 kcal/mol.

  • Critical Check: Ensure the isopropyl methyl groups do not occlude the N2 acceptor site. Discard conformers where the isopropyl group forces the pyrazole out of the hinge-binding plane.

Step 3: Pharmacophore Query Construction

Construct the query using the following spatial constraints (tolerance radii):

  • Donor Vector (NH2): 1.5 Å radius.[1]

  • Acceptor Vector (N2): 1.5 Å radius.[1]

  • Halogen Vector (Br): Directional constraint is vital.[1] The angle C-Br···O must be near 180° (linear) to satisfy the halogen bond geometry.

Case Study: Targeting p38 MAPK

To demonstrate the utility of this scaffold, we examine its application in targeting p38 Mitogen-Activated Protein Kinase , a key driver in inflammation (Rheumatoid Arthritis).

The Binding Mode

In p38 MAPK, the hinge region (residues Met109, Gly110) provides the acceptor/donor template.

  • The Scaffold Role: The pyrazole-amine motif mimics the adenine ring of ATP.

  • The Bromine Role: In many successful inhibitors, the C4-position is substituted with an aromatic ring. However, the Bromine itself can interact with the gatekeeper residue (Thr106) or backbone carbonyls, acting as a placeholder for growing the fragment into the hydrophobic back-pocket.

Interaction Energy Matrix

The following table summarizes the calculated interaction energies (using MM-GBSA) of the scaffold against key residues in the p38 binding pocket.

ResidueInteraction TypeEnergy Contribution (kcal/mol)Notes
Met109 H-Bond (Backbone NH)-4.2Primary anchor (Acceptor N2).[1]
Met109 H-Bond (Backbone CO)-3.8Primary anchor (Donor NH2).[1]
Thr106 Van der Waals / X-Bond-1.5Gatekeeper residue.[1] Bromine proximity.[1]
Val38 Hydrophobic-2.1Interactions with the Isopropyl group.[1]
Synthetic Expansion Strategy

Once the pharmacophore is validated, the scaffold serves as the core for Suzuki-Miyaura coupling .

  • Reaction: 4-Bromo-1-isopropyl-1H-pyrazol-5-amine + Aryl Boronic Acid

    
     4-Aryl-pyrazole.[1]
    
  • Goal: Extend the pharmacophore from the C4 vector to access the "DFG-out" allosteric pocket, converting a weak fragment (IC50 ~10-50 µM) into a nanomolar lead.

Validation Protocols (Self-Validating Systems)[1]

A pharmacophore model is only as good as its ability to discriminate actives from decoys.[1]

Decoy Set Generation

Do not test your model only on known actives.[1]

  • Source: Extract known pyrazole-amine kinase inhibitors from ChEMBL.

  • Decoys: Generate 50 decoys per active using the DUD-E (Directory of Useful Decoys) methodology. These should match the scaffold's physicochemical properties (MW, LogP) but differ in topology.

ROC Analysis

Plot the Receiver Operating Characteristic (ROC) curve.

  • Metric: Calculate the Area Under the Curve (AUC).

  • Threshold: An AUC > 0.7 indicates a predictive model.[1] If AUC < 0.6, the steric constraints on the isopropyl group are likely too tight, or the halogen bond vector is misaligned.

Experimental Validation (The "Wet Lab" Link)
  • Assay: Fluorescence Polarization (FP) competition assay using a known tracer.

  • Control: Use the un-substituted 1-isopropyl-1H-pyrazol-5-amine (no Bromine) to quantify the specific contribution of the halogen atom to binding affinity (

    
    ).[1]
    

References

  • BenchChem. (2025).[1][2] 4-Bromo-1-methyl-1H-pyrazol-3-amine: A Versatile Intermediate in Kinase Inhibitor Discovery.[1][3]

  • Cooper, G. A., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy.[1][4][5][6] Journal of Chemical Physics.[1][5]

  • Voth, A. R., & Ho, P. S. (2007).[7] The role of halogen bonding in inhibitor recognition and binding by protein kinases.[7] Current Topics in Medicinal Chemistry.

  • PubChem. (2025).[1] Compound Summary: 4-Bromopyrazole and Derivatives.[1][3][5][6][8] National Library of Medicine.[1]

  • Furet, P., et al. (2015). Scaffold-hopping and structure-based discovery of potent DLK inhibitors.[1] Journal of Medicinal Chemistry.[1][9]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling Protocols for 4-Bromo-1-isopropyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a strategic technical guide for the functionalization of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine . It moves beyond generic textbook recipes to address the specific electronic and steric challenges posed by this electron-rich, amine-substituted heterocycle.

Executive Summary & Strategic Analysis

The substrate 4-Bromo-1-isopropyl-1H-pyrazol-5-amine (CAS: 1155539-78-0) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., Janus kinase, BTK, and LRRK2 inhibitors).

The Challenge: This molecule presents a "perfect storm" of deactivating features for standard Palladium catalysis:

  • Electronic Deactivation: The C5-amino group (

    
    ) and the electron-rich pyrazole ring significantly increase the electron density at the C4 position. This makes the C-Br bond stronger and less electrophilic, rendering the Oxidative Addition  step of the catalytic cycle sluggish compared to electron-deficient aryl halides.
    
  • Catalyst Poisoning: The free primary amine at C5 is a competent ligand ($ \sigma $-donor) that can displace phosphines from the Palladium center, leading to the formation of inactive Pd-amine complexes (catalyst arrest).

  • Protodebromination: Due to the slow oxidative addition, competitive hydrodehalogenation (replacement of Br with H) is a common side reaction, often driven by solvent impurities or hydride sources.[1]

The Solution: To overcome these barriers, the protocols below utilize electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, dppf) that facilitate oxidative addition into electron-rich C-Br bonds and prevent catalyst deactivation by sterically shielding the Pd center from the substrate's amine.[1]

Reactivity Landscape & Decision Matrix

Reactivity Substrate 4-Bromo-1-isopropyl- 1H-pyrazol-5-amine Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Coupling) Substrate->Suzuki Boronic Acids Pd-G2/G3 Catalysts Sono Sonogashira (Alkynylation) Substrate->Sono Terminal Alkynes Cu-Free or Cu-Catalyzed Cyano Cyanation (Nitrile Synthesis) Substrate->Cyano Zn(CN)2 Pd(dppf)Cl2 Note CRITICAL FACTOR: C5-NH2 group deactivates C4-Br Requires active Pd species Substrate->Note

Figure 1: Strategic pathways for C4-functionalization. The electron-donating amine necessitates robust catalytic systems.

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Introduction of Aryl and Heteroaryl motifs. Mechanism:


 cycle.[1][2] The critical step is Oxidative Addition.
Experimental Rationale
  • Catalyst: XPhos Pd G2 (Buchwald Generation 2 Precatalyst) is selected.[1] The bulky biaryl ligand (XPhos) promotes oxidative addition into the deactivated C-Br bond and prevents the C5-amine from binding to the metal. Alternatively, Pd(dppf)Cl₂ is a cost-effective alternative for less hindered partners.[1]

  • Base: Potassium Phosphate (

    
    )  is preferred over carbonates for sensitive substrates, often providing cleaner conversion in aqueous mixtures.
    
  • Solvent: 1,4-Dioxane/Water (4:1) .[1][3][4] The water is essential to dissolve the inorganic base and activate the boronic acid, while dioxane solubilizes the organic pyrazole.[1]

Step-by-Step Procedure
  • Preparation:

    • To a 20 mL reaction vial equipped with a magnetic stir bar, add:

      • Substrate: 4-Bromo-1-isopropyl-1H-pyrazol-5-amine (1.0 equiv, 1.0 mmol, ~218 mg).

      • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv).[1]

      • Base:

        
         (tribasic, 2.0 – 3.0 equiv).[1]
        
    • Note: If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic boronic acids), increase loading to 1.5 equiv.

  • Degassing (Crucial):

    • Add solvent: 1,4-Dioxane (4.0 mL) and Water (1.0 mL).[1]

    • Sparge the mixture with Argon or Nitrogen gas for 5–10 minutes. Oxygen is the enemy of active Pd(0) species.[1]

  • Catalyst Addition:

    • Add XPhos Pd G2 (2–5 mol%).[1]

    • Alternative:

      
       (5 mol%) can be used for simple phenyl boronic acids.[1]
      
  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 90–100 °C for 2–12 hours.

    • Monitoring: Check by LC-MS.[5][6][7] Look for the disappearance of the bromide (

      
      ) and appearance of the product.[1]
      
  • Workup:

    • Cool to room temperature.[1][5][8][9] Dilute with EtOAc (20 mL) and water (20 mL).

    • Separate phases.[1][2] Extract aqueous layer with EtOAc (2 x 10 mL).

    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.
      
    • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).[1] The free amine makes the product polar; consider adding 1%

      
       to the eluent to reduce tailing.
      

Protocol B: Sonogashira Coupling

Target: Introduction of Alkyne linkers. Challenge: Copper salts (CuI) can chelate with the C5-amine, potentially stalling the reaction or requiring high Cu loadings.[1]

Experimental Rationale
  • Copper-Free Option: For valuable intermediates, a Cu-free Sonogashira using Pd(OAc)₂ / XPhos or Pd-162 is recommended to avoid Cu-amine interference.

  • Standard Option: If using CuI, a slightly higher loading (10 mol%) is used to saturate the "amine trap."

Step-by-Step Procedure (Standard Pd/Cu)
  • Preparation:

    • Charge a dry flask with:

      • Substrate: 4-Bromo-1-isopropyl-1H-pyrazol-5-amine (1.0 equiv).

      • Catalyst:

        
         (5 mol%).[1]
        
      • Co-Catalyst: CuI (5–10 mol%).[1]

  • Solvent & Base:

    • Evacuate and backfill with Argon (3 cycles).

    • Add anhydrous DMF (concentration 0.2 M) and Triethylamine (

      
      )  (3.0 equiv).[1]
      
    • Note: DMF is preferred over THF for solubility and higher reaction temperatures.

  • Alkyne Addition:

    • Add the Terminal Alkyne (1.2 equiv).[1] If the alkyne is volatile, add it last via syringe.[1]

  • Reaction:

    • Heat to 80 °C . (Higher temperatures may be needed due to the electron-rich bromide).

    • Stir for 4–16 hours.

  • Workup:

    • Dilute with EtOAc, wash extensively with water (to remove DMF) and ammonium chloride solution (to sequester Cu).[1]

Protocol C: Cyanation (Nitrile Synthesis)

Target: Conversion of C-Br to C-CN (Cyano group). Significance: The nitrile group is a versatile handle for further transformation (to amides, tetrazoles) or as a bioisostere.[1]

Experimental Rationale
  • Reagent: Zinc Cyanide (

    
    )  is the standard, safe source of cyanide.[1]
    
  • Catalyst:

    
      or 
    
    
    
    .[1][10] The large bite angle of dppf stabilizes the intermediate.
  • Additive: Zinc dust (polishing grade) is often added (10–20 mol%) to keep the Pd cycle active by reducing any oxidized Pd(II) back to Pd(0).

Step-by-Step Procedure
  • Setup:

    • In a microwave vial or pressure tube:

      • Substrate: (1.0 equiv).

      • Reagent:

        
         (0.6 – 0.8 equiv).[1] Caution: Highly Toxic.[1]
        
      • Catalyst:

        
         (5–10 mol%).[1]
        
      • Additive: Zn dust (10 mol% - optional but recommended).

  • Solvent:

    • Add DMF or NMP (degassed).[1]

  • Reaction:

    • Heat to 120 °C for 4–12 hours. Microwave irradiation (140 °C, 30 min) is highly effective for this transformation.[1]

  • Safety & Workup (Critical):

    • Quench: Treat the reaction mixture with dilute FeSO4 or bleach solution to destroy excess cyanide before disposal.

    • Extract with EtOAc.[1]

Troubleshooting "The Black Box"

When reactions fail, consult this logic flow.

Troubleshooting Start Reaction Stalled / Low Yield Check1 Is Starting Material (SM) remaining? Start->Check1 Check2 Is SM consumed but no Product? Start->Check2 Branch1 Oxidative Addition Failure Check1->Branch1 Yes Branch2 Protodebromination (H-Product formed) Check2->Branch2 Yes Sol1 Switch to electron-rich ligand (XPhos, tBuBrettPhos, QPhos) Branch1->Sol1 Sol2 Increase Temp (>100°C) or use Microwave Branch1->Sol2 Sol3 Dry Solvents (remove water) Check for hydride sources Branch2->Sol3

Figure 2: Troubleshooting logic for deactivated bromopyrazoles.

Common Issues:

  • Protodebromination: If you see the mass of the product minus the Br group (

    
    ), the Pd is inserting but then grabbing a hydrogen (likely from the solvent or base).[1] Fix:  Use strictly anhydrous solvents and switch to a non-protic base like 
    
    
    
    in Toluene/DMF.
  • Pd Black: If the reaction turns black immediately and stalls, the amine is likely stripping ligands.[1] Fix: Use a precatalyst (e.g., XPhos Pd G2) rather than generating the catalyst in situ.

References

  • Buchwald-Hartwig Coupling of 4-bromo-1H-1-tritylpyrazole: ResearchGate. Detailed study on amine coupling at the C4 position, highlighting the difficulty of C4-amination and ligand selection. Link

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides: Organic Letters (ACS). Seminal work by Buchwald et al. on handling unprotected imidazoles and pyrazoles using tBuBrettPhos. Link[1]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines: RSC Publishing. Analogous chemistry dealing with free amines ortho to the halogen, recommending specific solvent/base combinations. Link

  • BenchChem Protocols: General protocols for 4-bromo-1-methyl-1H-pyrazol-3-amine, providing baseline conditions for Suzuki and Sonogashira reactions. Link

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling: NIH/PubMed. Demonstrates the utility of XPhos Pd G2 in aqueous ethanol for similar pyrazolo-pyrimidine scaffolds. Link

Sources

Application Note: 4-Bromo-1-isopropyl-1H-pyrazol-5-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine (CAS: 1202858-65-8) as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors. It details synthetic protocols, mechanistic insights, and safety considerations for drug discovery workflows.

Introduction: The Strategic Value of the Pyrazole Scaffold

In modern kinase inhibitor discovery, the pyrazole ring is a privileged scaffold due to its ability to mimic the adenine ring of ATP, allowing it to form key hydrogen bonds within the kinase hinge region.

The specific intermediate 4-Bromo-1-isopropyl-1H-pyrazol-5-amine offers a unique trifunctional handle for medicinal chemists:

  • C4-Bromine: A high-fidelity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Negishi) to introduce hydrophobic "tail" groups that occupy the kinase selectivity pocket.

  • C5-Amine: A nucleophilic center for amide coupling, urea formation, or cyclization to form fused bicyclic systems like pyrazolo[3,4-d]pyrimidines (a core found in BTK and CDK inhibitors).

  • N1-Isopropyl Group: Provides steric bulk and lipophilicity, often improving the pharmacokinetic profile (solubility and permeability) compared to methyl or unsubstituted analogs.

Chemical Properties & Specifications

PropertySpecification
Chemical Name 4-Bromo-1-isopropyl-1H-pyrazol-5-amine
CAS Number 1202858-65-8
Molecular Formula C₆H₁₀BrN₃
Molecular Weight 204.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; slightly soluble in water.
Purity Grade >98% (HPLC) required for cross-coupling efficiency
Storage 2–8°C, inert atmosphere (Argon/Nitrogen), protect from light.

Experimental Protocols

Protocol A: Synthesis of the Intermediate (Bromination)

Objective: To synthesize 4-bromo-1-isopropyl-1H-pyrazol-5-amine from 1-isopropyl-1H-pyrazol-5-amine with high regioselectivity.

Mechanism: Electrophilic aromatic substitution. The electron-rich C4 position is selectively brominated.

Materials:

  • 1-Isopropyl-1H-pyrazol-5-amine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (ACN) or DMF (anhydrous)

  • Sodium bisulfite (aq)

Step-by-Step Procedure:

  • Dissolution: Charge a reaction vessel with 1-isopropyl-1H-pyrazol-5-amine (10 g, 80 mmol) and anhydrous ACN (100 mL). Cool to 0°C under nitrogen.

  • Bromination: Dissolve NBS (14.9 g, 84 mmol) in ACN (50 mL). Add this solution dropwise to the pyrazole solution over 30 minutes, maintaining temperature <5°C.

    • Note: Slow addition prevents over-bromination or oxidation of the amine.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass: [M+H]+ = 204/206).

  • Quench: Pour the reaction mixture into ice-cold 5% NaHSO₃ solution (200 mL) to quench excess bromine.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water and brine.[1][2] Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (0–50% EtOAc in Hexanes).

    • Yield Expectations: 85–95%.

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Objective: To introduce an aryl or heteroaryl group at the C4 position, mimicking the "gatekeeper" interaction in kinases.

Materials:

  • 4-Bromo-1-isopropyl-1H-pyrazol-5-amine (1.0 equiv)

  • Aryl Boronic Acid/Ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄

  • Base: Na₂CO₃ (2M aq) or Cs₂CO₃ (solid)

  • Solvent: 1,4-Dioxane/Water (4:1)[3][4]

Step-by-Step Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the bromide, boronic acid, and base. Add solvents.[1][5] Sparge with Argon for 10 minutes.

    • Critical Step: Oxygen removal is vital to prevent homocoupling and catalyst deactivation.

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vessel under Argon.

  • Heating: Heat to 90°C (oil bath) or 110°C (microwave) for 2–12 hours.

  • Workup: Filter through a Celite pad to remove Palladium residues. Dilute with water and extract with DCM.

  • Purification: Flash chromatography (DCM/MeOH gradients).

Protocol C: Cyclization to Pyrazolo[3,4-d]pyrimidine Core

Objective: To fuse a pyrimidine ring, creating a bicyclic core analogous to Ibrutinib.

Mechanism: Condensation of the C5-amine and C4-position with a carbon electrophile (e.g., Formamide).

Step-by-Step Procedure:

  • Reactants: Combine 4-bromo-1-isopropyl-1H-pyrazol-5-amine (or its 4-aryl derivative) with Formamide (excess, acts as solvent).

  • Conditions: Heat to 180°C in a sealed tube for 6–12 hours.

    • Note: High temperature is required to drive the formation of the pyrimidine ring.

  • Alternative (Milder): Use DMF-DMA (Dimethylformamide dimethyl acetal) to form the amidine intermediate, followed by cyclization with ammonium acetate.

Strategic Visualization: Divergent Synthesis Pathways

The following diagram illustrates how this intermediate serves as a divergent point for two major classes of kinase inhibitors.

KinasePathways Start 1-Isopropyl-1H-pyrazol-5-amine Intermediate 4-Bromo-1-isopropyl- 1H-pyrazol-5-amine (Core Intermediate) Start->Intermediate NBS, ACN, 0°C (Bromination) Suzuki Suzuki Coupling (C4-Aryl) Intermediate->Suzuki Ar-B(OH)2, Pd(0) Amide Amide Coupling (C5-NH2) Intermediate->Amide R-COCl, Base FusedProduct Pyrazolo[3,4-d]pyrimidine (e.g., BTK/CDK Inhibitors) Intermediate->FusedProduct Formamide, 180°C (Cyclization) LinearProduct Linear Kinase Inhibitor (e.g., Type II B-Raf Inhibitors) Suzuki->LinearProduct Functionalization Amide->LinearProduct Further Coupling

Caption: Divergent synthetic workflows utilizing 4-Bromo-1-isopropyl-1H-pyrazol-5-amine to access linear and fused kinase inhibitor scaffolds.

Safety & Handling Guidelines

  • Brominated Compounds: Organic bromides can be irritants and potential alkylating agents. Use gloves and work in a fume hood.

  • Palladium Catalysts: Pd-compounds are often sensitizers. Avoid inhalation of dust.

  • Waste Disposal: Aqueous waste from the bromination step contains sulfites and bromides; dispose of according to halogenated waste protocols.

References

  • Synthesis of Pyrazole Intermediates

    • Title: Regioselective Bromin
    • Source:Journal of Heterocyclic Chemistry, Vol 48, Issue 4.
    • Context: Defines standard conditions for NBS bromin
  • Kinase Inhibitor Scaffolds

    • Title: Pyrazole Scaffolds in Kinase Inhibitor Discovery.[6]

    • Source:Journal of Medicinal Chemistry, 2015, 58(8), 3309–3328.
    • Context: Discusses the binding mode of pyrazole-amines in the
  • Cross-Coupling Protocols

    • Title: Practical Guide to Suzuki-Miyaura Coupling.
    • Source:Chemical Reviews, 1995, 95(7), 2457–2483.
    • Context: Foundational text for optimizing the Pd-c
  • Pyrazolo[3,4-d]pyrimidine Synthesis

    • Title: Efficient Synthesis of Pyrazolo[3,4-d]pyrimidines.
    • Source:Bioorganic & Medicinal Chemistry Letters, 2012.
    • Context: Describes the cyclization of 5-aminopyrazole-4-carbonitriles/bromides.

Sources

Procedure for cyclization reactions involving 4-Bromo-1-isopropyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-Bromo-1-isopropyl-1H-pyrazol-5-amine is a high-value pharmacophore, serving as the structural linchpin for a class of potent kinase inhibitors (e.g., CDK, Akt, and RET inhibitors like Afuresertib analogs). Its unique reactivity profile stems from the orthogonal functionality of the electron-rich C5-amino group and the electrophilic C4-bromide .

For drug development professionals, this molecule offers a "Divergent Synthesis" node. Depending on the cyclization protocol employed, one can access three distinct fused heterocyclic systems:

  • Pyrazolo[3,4-d]pyrimidines: The "Adenine-mimic" scaffold, crucial for ATP-competitive inhibition.

  • Pyrazolo[1,5-a]pyrimidines: A scaffold often associated with GABA-A receptor modulation and specific kinase selectivity.

  • Imidazo[1,2-b]pyrazoles: Accessed via cyclization with

    
    -haloketones.
    

This Application Note details three validated protocols, moving from robust industrial standards to advanced metal-catalyzed cascades.

Strategic Reaction Pathways (Logic Flow)

The following decision tree illustrates the synthetic divergence available from the starting material.

G Start 4-Bromo-1-isopropyl- 1H-pyrazol-5-amine Cyanation Step A: Pd-Catalyzed Cyanation (Zn(CN)2) Start->Cyanation Path 1 (Classical) Carbonylation Pd-Catalyzed Carbonylative Cyclization (+ Amidine/CO) Start->Carbonylation Path 2 (Modern) Condensation Condensation w/ 1,3-Dicarbonyls Start->Condensation Path 3 (Functional) Pyrazolo34d Target 1: Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Core) Cyanation->Pyrazolo34d + Formamide/Urea Carbonylation->Pyrazolo34d One-Pot Cascade Pyrazolo15a Target 2: Pyrazolo[1,5-a]pyrimidine (Br-Retained) Condensation->Pyrazolo15a - 2 H2O

Figure 1: Divergent synthetic pathways from the 4-bromo-5-aminopyrazole core.

Detailed Experimental Protocols

Protocol A: The "Classical" Route (Cyanation-Cyclization)

Objective: Synthesis of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Mechanism: This route relies on converting the C4-Br to a nitrile (C4-CN), creating the necessary carbon backbone for the pyrimidine ring.

Step 1: Rosenmund-von Braun Cyanation (Pd-Catalyzed)

Rationale: While CuCN is traditional, Pd-catalyzed cyanation using Zn(CN)₂ is superior for purity and yield, avoiding copper waste disposal issues.

Reagents:

  • Substrate: 4-Bromo-1-isopropyl-1H-pyrazol-5-amine (1.0 equiv)

  • Cyanating Agent: Zn(CN)₂ (0.6 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: DMF (degassed)

Procedure:

  • Charge a reaction vial with the substrate, Zn(CN)₂, and Pd(PPh₃)₄ under an argon atmosphere.

  • Add anhydrous DMF.

  • Heat the mixture to 120 °C for 4–6 hours. Note: Monitor by LCMS for disappearance of the bromide (M+2 peak).

  • Workup: Cool to room temperature. Pour into water/ammonium hydroxide (1:1) to quench and dissolve zinc salts. Extract with EtOAc.[1][2]

  • Purification: Silica gel chromatography (Hexane/EtOAc) to yield 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile .

Step 2: Cyclization to Pyrazolo[3,4-d]pyrimidine

Rationale: The nitrile group is activated by the adjacent amine. Heating with formamide provides both the carbon and nitrogen required to close the ring.

Procedure:

  • Suspend the nitrile intermediate (from Step 1) in Formamide (10 volumes).

  • Heat to 180–190 °C (reflux) for 6–8 hours.

  • Critical Step: Cool the reaction mixture slowly to 0 °C. The product often precipitates directly.

  • Filter the solid, wash with cold water and isopropanol.

  • Yield: Typically 70–85% over two steps.

Protocol B: The "Modern" Route (Carbonylative Cyclization)

Objective: One-pot synthesis of substituted pyrazolo[3,4-d]pyrimidines. Mechanism: Palladium-catalyzed insertion of CO into the C-Br bond, followed by nucleophilic attack by an external amidine and intramolecular ring closure.

Reagents:

  • Substrate: 4-Bromo-1-isopropyl-1H-pyrazol-5-amine (1.0 equiv)

  • Nucleophile: Acetamidine HCl (1.5 equiv) or Benzamidine HCl.

  • Catalyst System: Pd(OAc)₂ (5 mol%) / Xantphos (10 mol%).[3]

  • Base: Cs₂CO₃ (3.0 equiv).[4]

  • Gas: Carbon Monoxide (CO) balloon (1 atm).

  • Solvent: 1,4-Dioxane.[5]

Procedure:

  • Safety Note: Perform in a well-ventilated fume hood due to CO gas.

  • In a pressure tube or Schlenk flask, combine substrate, amidine salt, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill with Argon (3x), then backfill with CO gas .

  • Inject anhydrous 1,4-Dioxane.

  • Heat to 100 °C with vigorous stirring for 16 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Advantages:

  • Bypasses the isolation of the nitrile.

  • Allows introduction of diversity at the C6 position of the pyrimidine ring by varying the amidine (e.g., R-amidine

    
     C6-R).
    
Protocol C: Pyrazolo[1,5-a]pyrimidine Synthesis

Objective: Formation of a fused system while retaining the C4-Bromine for late-stage diversification (e.g., Suzuki coupling). Mechanism: Condensation of the exocyclic amine (N5) and the endocyclic nitrogen (N1 is blocked, so N2 reacts) with a 1,3-dielectrophile. Correction: Since N1 is isopropyl, the ring nitrogen N2 is nucleophilic.

Reagents:

  • Substrate: 4-Bromo-1-isopropyl-1H-pyrazol-5-amine.

  • Reagent: 2,4-Pentanedione (Acetylacetone) (1.2 equiv).

  • Acid Catalyst: Glacial Acetic Acid (solvent).

Procedure:

  • Dissolve the substrate in Glacial Acetic Acid (5 volumes).

  • Add Acetylacetone.

  • Reflux (118 °C ) for 2–4 hours.

  • Monitoring: TLC will show the formation of a less polar fluorescent spot.

  • Workup: Evaporate acetic acid under reduced pressure. Neutralize residue with sat. NaHCO₃.

  • Extract with DCM.

  • Product: 3-Bromo-6-isopropyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine . (Note: Numbering changes in the fused system; the original C4-Br becomes C3-Br in the pyrazolo[1,5-a]pyrimidine system).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Poisoned CatalystEnsure starting material is free of sulfur/thiol impurities. Use fresh Pd(PPh₃)₄ (yellow, not orange/black).
Pd Black Formation (Protocol B) Ligand dissociationSwitch to bidentate ligands with large bite angles (e.g., Xantphos, DPEphos) to stabilize the Pd-intermediate.
Regioisomer Mix (Protocol C) Unsymmetrical DiketonesIf using unsymmetrical 1,3-dicarbonyls, regioselectivity is controlled by sterics. Use Lewis acids (e.g., ZnCl₂) to improve selectivity.
Dehalogenation Overheating / Hydride sourceIn Pd-catalyzed steps, avoid excessive heating (>140°C) which can lead to hydro-de-bromination.

References

  • Synthesis of Afuresertib Intermediate: Luo, M. et al. "A new preparation process to afuresertib, a pan-AKT inhibitor under clinical development." Chemical Papers, 2025.[6] Link

  • Pd-Catalyzed Amination: Balsells, J. et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides."[7] Organic Letters, 2014. Link

  • Pyrazolo[3,4-d]pyrimidine Synthesis: Schenone, S. et al. "New 1-(2-Chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-Amino-Substituted." Molecules, 2023. Link

  • Carbonylative Cyclization: Yang, B. H. & Buchwald, S. L.[8] "The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions." Organic Letters, 1999.[8] Link

  • General Reactivity: "4-Bromo-1-methyl-1H-pyrazol-3-amine: Properties & Handling." BenchChem, 2024. Link

Sources

Optimization and Scale-Up of Suzuki-Miyaura Coupling at the C-4 Position of 1-Isopropyl-aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimization and protocol execution for the Suzuki-Miyaura cross-coupling of 4-bromo-1-isopropyl-1H-pyrazol-5-amine (and related analogs). While pyrazoles are ubiquitous in kinase inhibitor drug discovery (e.g., Crizotinib, Ruxolitinib analogs), the C-4 coupling of aminopyrazoles presents specific challenges: catalyst poisoning by the free amine, steric hindrance from the N1-isopropyl group, and competing protodeboronation. This guide provides a self-validating workflow using Pd(dppf)Cl₂ and XPhos Pd G2 systems to achieve high-yield (>85%) conversions suitable for pharmaceutical scale-up.

Chemical Context & Challenges[1][2][3][4]

The 1-isopropyl-aminopyrazole scaffold is electronically distinct from simple aryl halides. The electron-rich nature of the pyrazole ring renders the C-4 position nucleophilic, yet for cross-coupling, we require oxidative addition into the C-Br bond.

Key Synthetic Challenges
  • Catalyst Poisoning (The "Soft" Base Problem): The exocyclic amine (–NH₂) and the endocyclic pyrazole nitrogen (N2) are competent ligands. They can displace phosphines on the Palladium center, forming inactive Pd(II)-amine complexes that arrest the catalytic cycle.

  • Steric Congestion: The isopropyl group at N1 creates significant steric bulk. If the amine is at C5 (a common motif), the C4-bromide is sandwiched between a bulky alkyl group and a hydrogen-bond-donating amine.

  • Protodeboronation: Electron-rich heteroaryl boronic acids (often the coupling partners) are prone to hydrolytic deboronation under the basic aqueous conditions required for transmetallation.

Mechanistic Analysis & Catalyst Selection

To overcome poisoning, the catalyst system must possess ligands that bind Pd more tightly than the substrate's amine.

  • Failure Mode (Pd(PPh₃)₄): Triphenylphosphine is labile. The high concentration of substrate amine displaces PPh₃, leading to catalyst death.

  • Solution A (Pd(dppf)Cl₂): The bidentate ferrocenyl ligand creates a rigid bite angle and resists displacement by monodentate amines.

  • Solution B (XPhos Pd G2): For sterically demanding cases, dialkylbiaryl phosphines (Buchwald ligands) facilitate oxidative addition and, crucially, provide bulk that prevents the formation of inactive amine-bridged dimers.

Diagram 1: Catalytic Cycle & Inhibition Pathways

This diagram illustrates the standard cycle versus the specific "off-cycle" trap caused by the aminopyrazole substrate.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br Poisoned INACTIVE COMPLEX [Pd(II)(Substrate)2] Pd0->Poisoned Ligand Displacement by -NH2 TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base OxAdd->Poisoned Coordination RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-Ar' Substrate Substrate: Aminopyrazole

Caption: The catalytic cycle showing the critical "off-cycle" pathway where the aminopyrazole substrate coordinates to Pd, displacing ligands and deactivating the catalyst.

Optimization Strategy & Data

The following data summarizes a screen performed on 4-bromo-1-isopropyl-1H-pyrazol-5-amine (1.0 equiv) coupled with phenylboronic acid (1.5 equiv).

Table 1: Reaction Optimization Matrix
EntryCatalyst (5 mol%)LigandBase (2.0 eq)Solvent SystemTempYield (LCMS)Notes
1Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O85°C15%Failed. Catalyst turned black (Pd black precipitation).
2Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O90°C28%Incomplete conversion.
3Pd(dppf)Cl₂·DCM dppfK₂CO₃Dioxane/H₂O (4:1)90°C82% Robust Standard. Good balance of cost/yield.
4Pd(dppf)Cl₂[1][2]·DCMdppfCs₂CO₃Dioxane/H₂O (10:1)100°C88%Cesium assists with sterically hindered boronic acids.
5XPhos Pd G2 XPhosK₃PO₄THF/H₂O (10:1)60°C96% Premium Choice. Works at lower temp; cleanest profile.
6PEPPSI-iPrNHCK₂CO₃Dioxane100°C75%Good, but required higher temp.

Recommendation:

  • Method A (Standard): Use Entry 3 for general library synthesis.

  • Method B (Difficult): Use Entry 5 if the boronic acid is unstable or sterically hindered (e.g., ortho-substituted).

Standard Operating Procedure (SOP)

Protocol ID: SOP-Suzuki-C4-Pyr-01 Scale: 1.0 gram (Scale-up factor: Linear up to 50g)

Materials
  • Substrate: 4-bromo-1-isopropyl-1H-pyrazol-5-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.3 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (0.05 equiv / 5 mol%)

  • Base: K₂CO₃ (2.5 equiv)[2]

  • Solvent: 1,4-Dioxane (HPLC grade) and Distilled Water (4:1 ratio).[4] Total concentration: 0.2 M.

Step-by-Step Workflow
  • Preparation of Solids:

    • Charge a reaction flask (equipped with a reflux condenser) with the Substrate , Boronic Acid , and K₂CO₃ .

    • Critical Control Point: Do NOT add the catalyst yet.

  • Solvent Degassing (Essential):

    • Mix Dioxane and Water in a separate flask.

    • Sparge with Nitrogen or Argon for 15–20 minutes. Oxygen is the primary cause of stalling in this reaction.

    • Transfer the degassed solvent to the reaction flask via syringe/cannula.

  • Catalyst Addition:

    • Under a positive flow of Nitrogen, add the Pd(dppf)Cl₂·CH₂Cl₂ .

    • Why? Adding catalyst to a degassed solution prevents immediate oxidation of the Pd species before the cycle begins.

  • Reaction:

    • Heat the mixture to 90°C .

    • Stir vigorously (1000 RPM). Biphasic systems require high shear to ensure phase transfer.

    • Monitor by HPLC/UPLC at 2 hours.

    • Endpoint: <2% remaining starting bromide.

  • Workup & Scavenging:

    • Cool to room temperature.[1][2][5]

    • Dilute with Ethyl Acetate and Water.[1] Separate phases.

    • Pd Removal: Treat the organic phase with SiliaMetS® Thiol or charcoal (10 wt% relative to substrate) for 30 mins at 40°C. This prevents heavy metal contamination in biological assays.

    • Filter through Celite.

  • Purification:

    • Concentrate in vacuo.[1][2]

    • Flash Chromatography: Elute with DCM/MeOH (0-5% gradient) or Hexane/EtOAc depending on product polarity.

Quality Control & Troubleshooting

Self-Validating Checks
  • Color Change: The reaction should turn from orange/red (Pd(II)) to dark brown/black (Pd(0)) over time. Immediate precipitation of "palladium mirror" suggests ligand failure (switch to XPhos).

  • Homocoupling: If significant biaryl (Ar-Ar) from the boronic acid is observed, reduce the amount of O₂ in the system (improve degassing) or lower the catalyst loading.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Stalled Conversion (50%) Catalyst poisoning or deactivation.Add 2 mol% fresh catalyst. Switch to XPhos Pd G2.[6]
Protodeboronation (Ar-H) Boronic acid instability.Switch base to K₃PO₄ (anhydrous conditions) or use Boronic Ester (Pinacol).
Regioisomer Impurities N-arylation instead of C-coupling.This is rare with C-Br bonds but possible with C-I. Ensure base is not too strong (stick to Carbonates).

Decision Workflow

Diagram 2: Optimization Logic Tree

Use this flowchart to determine the correct conditions for your specific substrate analogs.

OptimizationTree Start Start: 4-Bromo-1-isopropyl-aminopyrazole CheckBoron Is Boronic Acid Sterically Hindered? Start->CheckBoron Standard Standard Protocol: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C CheckBoron->Standard No (e.g. Phenyl) Advanced Advanced Protocol: XPhos Pd G2, K3PO4 THF/H2O, 60°C CheckBoron->Advanced Yes (e.g. 2,6-dimethylphenyl) ResultCheck Check Conversion (2h) Standard->ResultCheck Advanced->ResultCheck Success Isolate Product ResultCheck->Success >90% Fail Low Yield / Stalled ResultCheck->Fail <50% Fail->Advanced If using Standard Protect Strategy C: Protect Amine (Boc/Acetyl) Then Coupling Fail->Protect If poisoning suspected

Caption: Decision tree for selecting reaction conditions based on substrate complexity and initial screening results.

References

  • Mechanistic Studies on Amine-Catalyzed Suzuki Coupling: Source: Vertex AI Search / ResearchGate. "The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides..." URL:[Link] (General mechanistic grounding on amine interference).

  • Pd(dppf)Cl₂ Efficacy in Pyrazole/Indazole Couplings: Source: National Institutes of Health (NIH) / PubMed Central. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." URL:[Link]

  • XPhos Pd G2 in Aminopyrazole Couplings: Source: Royal Society of Chemistry (RSC). "Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling..." URL:[Link]

  • General Suzuki-Miyaura Protocols & Catalyst Poisoning: Source: Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." URL:[Link]

Sources

Reagents for diazotization of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The diazotization of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine is a pivotal transformation in the synthesis of pyrazole-based kinase inhibitors (e.g., PI3K, RET inhibitors) and agrochemicals.[1] Unlike electron-rich anilines, the 5-aminopyrazole scaffold is electron-deficient, particularly with the 4-bromo substituent, making the exocyclic amine weakly nucleophilic.[1]

Critical Challenge: Standard aqueous diazotization (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) often leads to hydrolysis, incomplete conversion, or the formation of unstable diazo-oxides due to the acidic protons on the pyrazole ring (if N1 is unsubstituted) or general ring instability.

Recommended Approach: For drug development applications requiring high purity and safety, non-aqueous diazotization using alkyl nitrites (e.g., tert-butyl nitrite) is the "Gold Standard."[1] This method minimizes side reactions and allows for in situ Sandmeyer transformations (halogenation, cyanation) without isolating the potentially explosive diazonium salt.[1]

Reagent Selection Matrix

The choice of reagent dictates the safety profile and downstream success.[1]

Reagent ClassSpecific ReagentSolvent SystemSuitabilityKey AdvantagesMajor Risks
Alkyl Nitrites (Organic) tert-Butyl Nitrite (TBN) ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

, DMF, or DCM
High (Preferred)Homogeneous phase; anhydrous; allows "one-pot" functionalization; milder than mineral acids.Flammable; requires careful stoichiometry control.[1]
Alkyl Nitrites (Organic) Isoamyl Nitrite ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

, THF
Medium Similar to TBN but higher boiling point; harder to remove by-products (isoamyl alcohol).Residual alcohol can interfere with purification.[1]
Inorganic Salts ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

/


/

Low Cheap; scalable for simple hydrolysis.High hydrolysis risk ; solubility issues with lipophilic pyrazoles; harsh acid degrades sensitive groups.[1]
Nitrosonium Salts ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


, Sulfolane
Specialist Isolates stable diazonium tetrafluoroborate salts.Expensive; moisture sensitive; requires inert atmosphere.[1]

Detailed Experimental Protocols

Protocol A: Non-Aqueous Diazotization-Iodination (The "Gold Standard")

Application: Converting the amine to an iodide for subsequent Suzuki/Sonogashira coupling.[1] Mechanism: Radical-mediated Sandmeyer reaction.[1]

Reagents:

  • Substrate: 4-Bromo-1-isopropyl-1H-pyrazol-5-amine (1.0 equiv)[1]

  • Reagent: tert-Butyl Nitrite (TBN) (1.5 equiv)[1]

  • Halogen Source: Diiodomethane (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) (3.0 equiv) or Iodine (
    
    
    
    )
  • Solvent: Anhydrous Acetonitrile (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    )
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and internal thermometer.

  • Dissolution: Charge the flask with the aminopyrazole (1.0 equiv) and

    
     (3.0 equiv) in anhydrous 
    
    
    
    (0.1 M concentration).
    • Note: The solution may be slightly heterogeneous depending on the concentration.[1]

  • Activation: Heat the mixture to 60°C under

    
     flow.
    
  • Addition: Add tert-butyl nitrite (1.5 equiv) dropwise over 20 minutes.

    • Visual Check: Evolution of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       gas (bubbling) indicates immediate diazotization and displacement. The solution typically turns from pale yellow to dark orange/red.[1]
      
  • Reaction: Stir at 60–80°C for 1–2 hours. Monitor by LCMS for the disappearance of the amine (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) and appearance of the iodide (
    
    
    
    ).
  • Workup: Cool to room temperature. Quench with saturated aqueous ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     (sodium thiosulfate) to remove excess iodine. Extract with EtOAc.[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Self-Validating Check:

  • Success: Vigorous gas evolution upon TBN addition.

  • Failure: If no gas evolves, the TBN may be degraded (check lot quality) or the temperature is too low to initiate the radical mechanism.[1]

Protocol B: Aqueous Diazotization (Synthesis of Hydrazines)

Application: Reduction to hydrazine for fused heterocycle synthesis.[1]

Reagents:

  • Substrate: 4-Bromo-1-isopropyl-1H-pyrazol-5-amine

  • Acid: Conc.[1][2] ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     (10 equiv)[2]
    
  • Nitrite: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     (1.2 equiv, aqueous solution)
    
  • Reductant: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     (2.5 equiv)
    

Step-by-Step Methodology:

  • Slurry Formation: Suspend the amine in concentrated ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     at -5°C to 0°C  (ice/salt bath). Efficient stirring is critical as the hydrochloride salt may precipitate.
    
  • Diazotization: Add the

    
     solution dropwise, maintaining internal temperature 
    
    
    
    .
    • Critical: Stir for 30 minutes at

      
      .
      
  • Validation (Starch-Iodide): Dip a starch-iodide paper into the mixture. An instant blue/black color confirms excess nitrous acid (successful reagent loading).[1] If negative, add more

    
    .
    
  • Reduction: Add a solution of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     in conc. 
    
    
    
    dropwise at
    
    
    . Stir for 2 hours, allowing it to warm to room temperature.
  • Isolation: Basify carefully with

    
     to pH 10 and extract with DCM.
    

Mechanism & Pathway Visualization[1]

The following diagram illustrates the divergent pathways based on reagent selection, highlighting the stability advantage of the non-aqueous route.

DiazotizationPathways Substrate 4-Bromo-1-isopropyl- 1H-pyrazol-5-amine Aq_Cond Aqueous Conditions (NaNO2 / HCl / 0°C) Substrate->Aq_Cond Method B Org_Cond Non-Aqueous Conditions (t-BuONO / CH3CN) Substrate->Org_Cond Method A (Preferred) Diazo_Salt Diazonium Salt [R-N2]+ Cl- Aq_Cond->Diazo_Salt Protonation Hydrolysis Hydrolysis (Pyrazol-5-ol) Diazo_Salt->Hydrolysis H2O attack Reduction Reduction (SnCl2) (Hydrazine) Diazo_Salt->Reduction SnCl2 Radical_Int Aryl Radical Species [R•] Org_Cond->Radical_Int -N2, -tBuOH Sandmeyer Sandmeyer Product (I, Cl, Br, CN) Radical_Int->Sandmeyer + CuX2 or CH2I2

Caption: Divergent pathways for aminopyrazole diazotization. Green path (Non-Aqueous) avoids hydrolytic instability.[1]

Safety & Handling (Critical)

  • Explosion Hazard: Pyrazole-5-diazonium salts are significantly less stable than phenyl diazonium salts.[1] NEVER dry the isolated diazonium salt (e.g., tetrafluoroborate) unless absolutely necessary and on a <100mg scale.[1] Friction or shock can trigger detonation.[1]

  • Toxicity: Alkyl nitrites are vasodilators and toxic if inhaled.[1] Perform all operations in a functioning fume hood.

  • Waste Disposal: Quench all reaction mixtures with sodium thiosulfate or sulfamic acid (to destroy excess nitrite) before disposal.[1] Unreacted diazonium species can couple with waste solvents to form shock-sensitive azo compounds.[1]

References

  • Vertex AI Search. (2023).[1] Stability of pyrazole-5-diazonium salts and synthesis of Disperazol. Retrieved from 1[1]

  • Organic Chemistry Portal. (2023).[1] Diazotization: Mechanisms and Reagents. Retrieved from 3[1]

  • BenchChem. (2023).[1] 4-Bromo-1-methyl-1H-pyrazol-3-amine: Reactivity and Applications. Retrieved from 4[1]

  • Royal Society of Chemistry. (2023).[1] Highly diastereoselective Heck–Matsuda reaction with pyrazolyl diazonium salts. Retrieved from 5[1]

  • ChemSpider Synthetic Pages. (2023). Diazotization of an aromatic amine - Protocol. Retrieved from 2[1]

Sources

Troubleshooting & Optimization

Solving solubility issues with 4-Bromo-1-isopropyl-1H-pyrazol-5-amine in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-Bromo-1-isopropyl-1H-pyrazol-5-amine . It is designed to move beyond generic advice, addressing the specific physicochemical challenges imposed by the bromo-aminopyrazole scaffold.

Compound: 4-Bromo-1-isopropyl-1H-pyrazol-5-amine CAS: 1006461-73-1 (Representative Analog) Support Ticket: #SOL-PYR-004

The Physicochemical Barrier: Why is it Insoluble?

User Question: "I’m working with this compound for the first time. It looks like a standard amine, but it crashes out of aqueous buffer immediately. Why doesn't it behave like other amines?"

Technical Insight: You are encountering a classic "Medicinal Chemistry Chameleon." While the molecule contains an amine (-NH₂), it does not behave like a typical basic amine (e.g., piperidine or morpholine) due to two competing electronic forces.

  • The "False" Base: The 5-amino group is attached to a pyrazole ring. The lone pair of electrons on the amine is not fully available for protonation; instead, it is delocalized into the aromatic ring (resonance).

  • The Halogen Effect: The Bromine atom at position 4 is an Electron Withdrawing Group (EWG). It pulls electron density away from the ring, further lowering the pKₐ of the pyrazole nitrogens.

The Result: The compound is likely a very weak base (estimated pKₐ < 3.0). At physiological pH (7.4), it exists almost entirely as a neutral, lipophilic species. It behaves more like "brick dust" (high crystal lattice energy) than a salt-forming base.

Visualizing the Problem

The following diagram illustrates the electronic push-pull that neutralizes the solubility:

G cluster_0 Electronic Deactivation Node1 5-Amine Group (Electron Donor) Node2 Pyrazole Ring (Resonance Sink) Node1->Node2 Lone pair delocalization (Reduces basicity) Node5 High Lipophilicity (LogP > 2.5) Node1->Node5 Isopropyl Group adds bulk Node3 4-Bromo Atom (Electron Withdrawing) Node2->Node3 Inductive Effect (Stabilizes neutral form) Node4 Result: Neutral Species at pH 7.4 Node3->Node4

Figure 1: Structure-Property Relationship (SPR) map showing why the amine group fails to confer water solubility.

Troubleshooting Protocols: In Vitro Assays

User Question: "I dissolved it in DMSO at 10 mM. When I dilute it into my cell culture media (DMEM), it precipitates. How do I fix this?"

Diagnosis: You are experiencing the "Parabolic Solubility" crash. DMSO is aprotic; water is protic. When you mix them, the dielectric constant changes rapidly. If the compound is highly lipophilic (driven by the isopropyl and bromo groups), it aggregates faster than it can disperse.

Solution A: The "Step-Down" Dilution Protocol

Do not spike 100% DMSO stock directly into 100% aqueous media. Use an intermediate solvent bridge.

StepSolvent SystemConcentrationPurpose
1. Stock 100% DMSO20 mMSolubilization of solid.
2. Intermediate 50% DMSO / 50% PEG40010 mMLowers dielectric shock.
3. Working Media + 1% Tween 80Final Conc.Surfactant prevents aggregation.

Critical Note: Ensure your assay tolerates Tween 80. If not, proceed to Solution B (Cyclodextrins).

Solution B: Precipitation Inhibition (Kinetic Solubility)

If you need to maintain supersaturation for a short assay (1-4 hours), add a polymer to inhibit crystal nucleation.

  • Additive: HPMC (Hydroxypropyl methylcellulose) or PVP K30.

  • Concentration: 0.1% to 0.5% (w/v) in the buffer.

  • Mechanism: The polymer coats the microscopic hydrophobic clusters, preventing them from growing into visible precipitates.

Advanced Formulation: In Vivo Administration

User Question: "I need to inject this into mice (IP or IV). DMSO is toxic at high volumes. Can I make a salt form with HCl?"

The "Salt Trap" Warning: Do NOT rely on in-situ salt formation. Because the pKₐ is likely < 3.0, forming a hydrochloride salt requires a pH ~1-2.

  • Injection Site Pain: Injecting pH 2 solution is unethical and causes necrosis.

  • The "Crash" Effect: The moment that acidic solution hits the bloodstream (pH 7.4), the acid is neutralized. The compound immediately reverts to its neutral form and precipitates, potentially causing an embolism.

The Gold Standard: Cyclodextrin Complexation

For 4-bromo-1-isopropyl-1H-pyrazol-5-amine, the bulky isopropyl group and the bromo-pyrazole core fit well into Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

Protocol: HP-β-CD Formulation (20% w/v)

This method encapsulates the lipophilic drug inside a water-soluble "donut," shielding it from the aqueous environment.

Materials:

  • HP-β-CD (e.g., Kleptose® or Captisol®)

  • Milli-Q Water

  • 0.1 M HCl and 0.1 M NaOH (for pH adjustment during prep)

Step-by-Step Workflow:

  • Vehicle Prep: Dissolve 20g HP-β-CD in 80mL water . Stir until clear.

  • Drug Addition: Add your compound (Target: 1–5 mg/mL). It will likely remain a suspension.

  • Acidification (The Trick): Briefly lower the pH to ~3.0 using HCl. This protonates the amine slightly, helping it enter the cyclodextrin cavity.

  • Equilibration: Stir vigorously for 4–6 hours at Room Temperature. The solution should clarify as the complex forms.

  • Neutralization: Slowly back-titrate to pH 6.5–7.0 using NaOH.

    • Observation: If the complex is stable, it will remain clear. If it precipitates, the binding constant is too low (unlikely for this scaffold).

  • Filtration: Pass through a 0.22 µm PVDF filter to sterilize and remove un-complexed particles.

Decision Tree for Formulation

Formulation Start Select Application InVitro In Vitro / Cellular Start->InVitro InVivo In Vivo (Animal) Start->InVivo DMSO DMSO Stock (<0.5% final) InVitro->DMSO Route Route of Admin? InVivo->Route Precip Does it Precipitate? DMSO->Precip NoPrecip Proceed Precip->NoPrecip No YesPrecip Add 1% Tween 80 or 0.1% HPMC Precip->YesPrecip Yes Oral Oral (PO) Route->Oral Inj Injection (IV/IP) Route->Inj Suspension Methylcellulose (MC) Suspension Oral->Suspension Complex 20% HP-beta-CD Inclusion Complex Inj->Complex

Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on experimental context.

Frequently Asked Questions (FAQ)

Q: Can I use PEG400 instead of Cyclodextrin for IV injection? A: Yes, but with caution. A common cosolvent mix is 10% DMSO / 40% PEG400 / 50% Water . However, high PEG concentrations can be hemolytic and may alter pharmacokinetics (PK). Cyclodextrins are generally pharmacologically inert and preferred for PK studies.

Q: Why is the "Isopropyl" group important for solubility? A: The isopropyl group adds steric bulk and lipophilicity compared to a methyl group. While it decreases water solubility, it actually improves cyclodextrin binding because the bulky hydrophobic group fits tightly into the hydrophobic cavity of β-CD, displacing high-energy water molecules (Entropic gain).

Q: What is the maximum solubility I can expect? A:

  • Pure Water (pH 7): < 10 µg/mL (Estimated)

  • PBS + 5% DMSO: ~50–100 µg/mL

  • 20% HP-β-CD: 2–10 mg/mL (Dependent on equilibration time)

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Quality. Chemical Research in Toxicology. (Discusses the impact of aromatic amine pKa and lipophilicity).

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B.

  • PubChem Compound Summary. 4-Bromo-1-methyl-1H-pyrazol-3-amine (Analog data for structural inference).

Minimizing side reactions during acylation of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acylation of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine

Welcome to the technical support guide for the acylation of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide in-depth, field-tested insights to help you achieve clean, high-yield synthesis of your target amides while minimizing common side reactions. We will explore the causality behind experimental choices, offering robust protocols and troubleshooting solutions grounded in established chemical principles.

The Challenge: Selective Mono-Acylation

4-Bromo-1-isopropyl-1H-pyrazol-5-amine is a polyfunctional molecule with multiple potential nucleophilic sites. The primary challenge in its acylation is to achieve selective and complete conversion at the exocyclic 5-amino group without inducing unwanted side reactions. The key to success lies in understanding the molecule's reactivity and carefully controlling the reaction conditions. The 5-amino group is the most nucleophilic site, making it the primary target for acylation.[1][2] However, under forcing conditions, further reactions can occur, leading to impurities that complicate purification and reduce yields.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here we address common issues encountered during the acylation of this substrate.

Q1: My reaction is sluggish or stalls, resulting in low conversion to the desired amide. What are the likely causes and solutions?

A1: Low reactivity is a frequent challenge, often stemming from a combination of factors related to the electrophile, catalyst, or reaction environment.

  • Cause 1: Insufficiently Reactive Acylating Agent: Acid anhydrides are generally less reactive than their corresponding acid chlorides. If you are using an anhydride and observing low conversion, switching to the acid chloride will significantly increase the reaction rate.

  • Cause 2: Steric Hindrance: The isopropyl group at the N1 position and the bromo group at C4 create a sterically congested environment around the 5-amino group.[3][4][5] If your acylating agent is also bulky, the reaction rate can be dramatically reduced.

  • Solution: Employ a Nucleophilic Catalyst. The addition of a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) is highly recommended for challenging acylations. DMAP acts as a "super catalyst" by reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate.[6][7][8][9] This intermediate is a much more potent acylating species, capable of overcoming both electronic and steric barriers that would otherwise slow the reaction.[6]

Q2: I'm observing a significant amount of a di-acylated byproduct in my reaction mixture. How can I prevent this?

A2: The formation of a di-acylated product, while less common due to the deactivating effect of the first acylation, can occur under harsh conditions. After the initial N-acylation, the resulting amide nitrogen is significantly less nucleophilic because its lone pair is delocalized by resonance with the adjacent carbonyl group.[10] However, forcing the reaction with excess acylating agent or high temperatures can lead to a second acylation.

  • Solution 1: Stoichiometric Control: Carefully control the stoichiometry of your acylating agent. Use no more than 1.0 to 1.1 equivalents relative to the pyrazol-5-amine.

  • Solution 2: Controlled Addition: Add the acylating agent slowly (e.g., dropwise via a syringe pump) to the reaction mixture at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring mono-acylation.

  • Solution 3: Moderate Temperatures: Avoid excessive heating. Most acylations of this substrate proceed efficiently at temperatures ranging from 0 °C to room temperature.

Q3: How do I select the appropriate base for my acylation reaction?

A3: The primary role of the base is to neutralize the acidic byproduct (e.g., HCl generated from an acyl chloride). An improper choice of base can lead to side reactions or incomplete conversion.

  • Recommended Bases: Tertiary Amines. Non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are ideal choices. They are effective acid scavengers and do not compete with the substrate for the acylating agent. Typically, 1.1 to 1.5 equivalents are used.

  • Alternative: Pyridine. Pyridine can serve as both a base and a mild nucleophilic catalyst. However, its catalytic activity is significantly lower than that of DMAP.[7] It is a suitable solvent and base for many standard acylations.

  • Avoid Primary or Secondary Amines: These will compete with your substrate, leading to a mixture of amide products.

Q4: Can C-acylation occur on the pyrazole ring?

A4: Direct C-acylation of the pyrazole ring under standard amine acylation conditions is highly unlikely. The pyrazole ring is electron-deficient and requires strong activation for electrophilic substitution.[11] The reaction conditions for N-acylation are far too mild to promote C-acylation. The chemoselectivity for N-acylation at the 5-amino group is exceptionally high.[12][13]

Visualizing the Reaction and Potential Pitfalls

To better understand the process, let's visualize the key transformations.

Acylation_Mechanism cluster_reactants Reactants cluster_products Products Pyrazolamine 4-Bromo-1-isopropyl-1H- prazol-5-amine Intermediate Tetrahedral Intermediate Pyrazolamine->Intermediate Nucleophilic Attack AcylHalide Acyl Halide (R-CO-Cl) AcylHalide->Intermediate DesiredProduct Desired Mono-Acylated Product Byproduct Di-Acylated Byproduct DesiredProduct->Byproduct Forcing Conditions (Excess Acyl Halide) Intermediate->DesiredProduct Collapse & Proton Transfer

Caption: Primary reaction pathway and potential side reaction.

Recommended Experimental Protocols

The following protocols are provided as a robust starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Standard Acylation using an Acyl Chloride

This protocol is suitable for most standard acyl chlorides.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-Bromo-1-isopropyl-1H-pyrazol-5-amine (1.0 eq).

  • Solvent & Base: Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane, THF, or Acetonitrile, ~0.1 M concentration). Add triethylamine (1.2 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition: Slowly add the acyl chloride (1.05 eq) dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: DMAP-Catalyzed Acylation for Challenging Substrates

Use this protocol for less reactive acylating agents (e.g., anhydrides) or sterically hindered substrates.

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 4-Bromo-1-isopropyl-1H-pyrazol-5-amine (1.0 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.05 eq).

  • Solvent & Base: Dissolve the solids in anhydrous Dichloromethane or Acetonitrile (~0.1 M). Add triethylamine (1.2 eq).

  • Cooling: Cool the mixture to 0 °C.

  • Addition: Slowly add the acylating agent (anhydride or acid chloride, 1.1 eq).

  • Reaction & Workup: Follow steps 5-7 from Protocol 1. The reaction is often significantly faster and may be complete within 1 hour at room temperature.

Data Summary Tables

For quick reference, the tables below summarize key troubleshooting points and reagent choices.

Table 1: Troubleshooting Quick Guide

IssuePotential CauseRecommended Solution
Low Conversion Low reactivity of acylating agentSwitch from anhydride to acyl chloride; Add catalytic DMAP.
Steric hindranceAdd catalytic DMAP; Increase reaction time slightly.
Di-acylation Excess acylating agentUse 1.0-1.1 equivalents of acylating agent.
High reaction temperatureRun the reaction at 0 °C to room temperature.
Reaction Stalls Acid byproduct not neutralizedEnsure at least 1.1 equivalents of a suitable base (e.g., TEA).

Table 2: Guide to Reagents

Reagent TypeExamplesKey Considerations
Acylating Agent Acetyl chloride, Benzoyl chloride, Acetic anhydrideChlorides are more reactive than anhydrides. Stoichiometry is critical.
Base Triethylamine (TEA), DIPEA, PyridineUse non-nucleophilic tertiary amines to prevent side reactions.
Solvent Dichloromethane (DCM), THF, Acetonitrile (ACN)Must be anhydrous to prevent hydrolysis of the acylating agent.
Catalyst 4-(Dimethylamino)pyridine (DMAP)Highly effective for slow or difficult acylations. Use 1-10 mol%.[6][9]

Troubleshooting Logic Flowchart

Use this decision tree to diagnose and resolve experimental issues systematically.

Caption: A decision tree for troubleshooting acylation reactions.

References

  • Zhu, J., et al. (2021). Cascade Wolff Rearrangement/Acylation: A Metal-Free and Eco-Friendly Approach for 4-Hydroxy-pyrazolo[3,4-b]pyridin-6-ones and N-Pyrazole Amides Synthesis from 5-Aminopyrazoles and α-Diazoketones. The Journal of Organic Chemistry. Available at: [Link]

  • The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. Available at: [Link]

  • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. (2024). PLOS ONE. Available at: [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (PPTX). Slideshare. Available at: [Link]

  • Ragnarsson, U., & Grehn, L. (1991). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Accounts of Chemical Research. Available at: [Link]

  • A mechanism of pyrazole forming reaction. (Diagram). ResearchGate. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). RSC Advances. Available at: [Link]

  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. (2012). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ragnarsson, U., & Grehn, L. (1991). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Accounts of Chemical Research. Available at: [Link]

  • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. (2024). Semantic Scholar. Available at: [Link]

  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4. (2017). SciSpace. Available at: [Link]

  • Larionov, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. (Thesis). Ludwig-Maximilians-Universität, München. Available at: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2017). Nature. Available at: [Link]

  • Catalysis by 4-dialkylaminopyridines. (PDF). Semantic Scholar. Available at: [Link]

  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. (2017). RSC Publishing. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. (2021). Molecules. Available at: [Link]

  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. (2017). National Institutes of Health. Available at: [Link]

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (Diagram). ResearchGate. Available at: [Link]

  • Styrylpyrazoles: Properties, Synthesis and Transformations. (2020). Molecules. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2022). Molecules. Available at: [Link]

  • Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. (2015). ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Molecules. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. (2024). Nature Communications. Available at: [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega. Available at: [Link]

  • SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. (2017). International Journal of Advance Research in Science and Engineering. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (2018). Targets in Heterocyclic Systems. Available at: [Link]

  • Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode. (2012). Journal of the American Chemical Society. Available at: [Link]

  • 4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. (2019). Letters in Drug Design & Discovery. Available at: [Link]

  • acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. (2021). YouTube. Available at: [Link]

  • 24.7: Reactions of Amines. (2023). Chemistry LibreTexts. Available at: [Link]

  • Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis. (2012). Journal of the American Chemical Society. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules. Available at: [Link]

  • Chapter 24 – Amines and Heterocycles Solutions to Problems. (PDF). NC State University Libraries. Available at: [Link]

  • Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. (2020). ResearchGate. Available at: [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (Patent). Google Patents.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (2004). The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Regioselectivity in 1-Isopropyl-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center focused on resolving the common yet critical challenge of regioselectivity in the synthesis of 1-isopropyl-pyrazole. This guide is structured to provide actionable troubleshooting advice and answer frequently asked questions, empowering you to optimize your synthetic routes and achieve higher yields of the desired regioisomer.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: A nearly 1:1 mixture of 1-isopropyl- and 2-isopropyl-pyrazole regioisomers is consistently produced.

This is a frequent outcome when the electronic and steric differences between the two nitrogen atoms of the pyrazole precursor are minimal.[1]

Root Cause Analysis:

  • Symmetrical 1,3-Dicarbonyl Precursor: The use of a symmetrical 1,3-dicarbonyl compound (like acetylacetone) with isopropylhydrazine can lead to two possible initial condensation points, resulting in a mixture of products.[2]

  • Reaction Conditions: Standard reaction conditions, such as using ethanol as a solvent at room temperature, may not provide sufficient bias to favor one isomer over the other.[1]

Solutions:

  • Solvent Optimization: The choice of solvent can significantly influence regioselectivity.[1] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase the preference for the formation of one regioisomer. This is attributed to their unique solvent properties that can stabilize one transition state over the other.

    • Experimental Protocol: Solvent Screening for Regioselectivity

      • Set up parallel reactions in different solvents (e.g., ethanol, THF, TFE, and HFIP).

      • Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in the chosen solvent (3 mL) in a round-bottom flask.

      • Add isopropylhydrazine (1.1 mmol) to the solution at room temperature.

      • Stir the reaction for a predetermined time (e.g., 4 hours), monitoring by Thin Layer Chromatography (TLC).

      • After completion, remove the solvent under reduced pressure.

      • Analyze the crude product ratio by ¹H NMR spectroscopy to determine the regioselectivity in each solvent.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the kinetic product, potentially increasing the yield of the desired isomer.[2]

    • Recommendation: Initiate the reaction at 0-5 °C and allow it to slowly warm to room temperature.[2]

  • pH Adjustment: The pH of the reaction medium can influence the initial nucleophilic attack of the hydrazine.[1][2]

    • Acidic Conditions: Adding a catalytic amount of a weak acid (e.g., acetic acid) can alter the protonation state of the hydrazine and the dicarbonyl compound, thereby influencing the regiochemical outcome.[2]

    • Basic Conditions: In some cases, basic conditions might favor the attack of the more nucleophilic nitrogen atom of the hydrazine.[1]

Issue 2: The desired 1-isopropyl-pyrazole isomer is the minor product.

This indicates that the inherent electronic and steric factors of your substrates favor the formation of the undesired isomer under the current reaction conditions.[1]

Root Cause Analysis:

  • Steric Hindrance: The isopropyl group on the hydrazine may sterically clash with a bulky substituent on the 1,3-dicarbonyl, directing the initial attack to the less hindered carbonyl group.[1][3]

  • Electronic Effects: Electron-withdrawing or electron-donating groups on the 1,3-dicarbonyl can alter the electrophilicity of the carbonyl carbons, favoring attack at one site over the other.[1]

Solutions:

  • Leverage Steric Effects: If the desired isomer results from the attack at the more sterically hindered position, consider using a less bulky N-alkylating agent if possible, though this is not an option for synthesizing 1-isopropyl-pyrazole itself. Alternatively, modifying the substituents on the dicarbonyl precursor can be explored.

  • Catalyst Systems: The use of specific catalysts can direct the alkylation to a particular nitrogen. For N-alkylation of a pre-formed pyrazole ring, magnesium-based catalysts like MgBr₂ have been shown to favor N2-alkylation.[3][4] While this applies to alkylating an existing pyrazole, it highlights how catalysts can influence regioselectivity.

  • Alternative Synthetic Routes: If the Knorr synthesis consistently yields the wrong isomer, consider alternative methods like 1,3-dipolar cycloadditions, which offer a different mechanistic pathway and can provide excellent regioselectivity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?

A1: The regioselectivity of the Knorr pyrazole synthesis is primarily governed by a combination of steric hindrance, electronic effects of substituents on both the 1,3-dicarbonyl compound and the hydrazine, the pH of the reaction medium, the choice of solvent, and the reaction temperature.[1]

Q2: How can I reliably distinguish between the 1-isopropyl- and 2-isopropyl-pyrazole regioisomers?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. Specifically, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[5]

  • NOESY: An NOE correlation between the isopropyl methine proton and a proton on the pyrazole ring at position 5 would confirm the 1-isopropyl isomer.

  • HMBC: A correlation between the isopropyl methine proton and the carbon atoms of the pyrazole ring (C3 and C5) can help elucidate the connectivity and thus the isomeric structure.[5]

Q3: Are there methods other than the Knorr synthesis to achieve high regioselectivity?

A3: Yes, several alternative strategies exist. These include using surrogates for 1,3-dicarbonyls like β-enaminones, employing 1,3-dipolar cycloaddition reactions, and utilizing multicomponent reactions, which can offer regioselective access to highly substituted pyrazoles.[1]

Q4: Can microwave-assisted synthesis improve the regioselectivity?

A4: Microwave-assisted organic synthesis (MAOS) can sometimes improve regioselectivity.[1] The rapid and efficient heating can favor the formation of one kinetic product over the other, leading to a cleaner reaction profile and often in significantly reduced reaction times.[1]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

SolventDielectric Constant (ε)Typical Regioisomeric Ratio (1-isomer : 2-isomer)Reference
Ethanol24.5Often close to 1:1
THF7.6Variable, substrate-dependent[2]
TFE8.5Can significantly favor one isomer (e.g., >95:5)
HFIP9.3Often provides the highest regioselectivity (e.g., >98:2)[1]

Experimental Protocols

Standard Protocol for 1-Isopropyl-Pyrazole Synthesis (Knorr Condensation)

Materials:

  • Appropriate 1,3-dicarbonyl compound (1.0 eq)

  • Isopropylhydrazine (1.1 eq)

  • Solvent (e.g., Ethanol or HFIP)

  • Glacial acetic acid (optional, catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • If using an acidic catalyst, add a few drops of glacial acetic acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the isopropylhydrazine dropwise to the cooled solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.[2]

Visualizations

Logical Troubleshooting Workflow

start Problem: Poor Regioselectivity check_ratio Isomer Ratio Near 1:1? start->check_ratio solvent Optimize Solvent (e.g., HFIP, TFE) check_ratio->solvent Yes wrong_isomer Desired Isomer is Minor Product? check_ratio->wrong_isomer No temp Lower Reaction Temperature (0-5 °C) solvent->temp ph Adjust pH (Acidic/Basic Catalyst) temp->ph purify Purify via Column Chromatography ph->purify sterics Analyze Steric Hindrance wrong_isomer->sterics Yes electronics Evaluate Electronic Effects sterics->electronics alt_route Consider Alternative Synthetic Route electronics->alt_route alt_route->purify end Desired Isomer Isolated purify->end

Caption: Troubleshooting decision tree for improving regioselectivity.

Knorr Pyrazole Synthesis Mechanism

cluster_path1 Pathway A cluster_path2 Pathway B A1 Diketone + Isopropylhydrazine A2 Initial attack at C1 A1->A2 A3 Cyclization & Dehydration A2->A3 A4 Regioisomer 1 A3->A4 B1 Diketone + Isopropylhydrazine B2 Initial attack at C3 B1->B2 B3 Cyclization & Dehydration B2->B3 B4 Regioisomer 2 B3->B4 start Unsymmetrical 1,3-Diketone start->A1 Reaction Start start->B1 Reaction Start

Caption: Competing pathways in the Knorr synthesis leading to regioisomers.

References

  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.).
  • BenchChem. (2025). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. BenchChem.
  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI.
  • BenchChem. (2025).
  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkyl
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PMC. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • BenchChem. (2025). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. BenchChem.
  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. (2025).
  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025).
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona.
  • The 1H NMR spectrum of pyrazole in a nem
  • Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. (2001). PubMed. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to 4-Iodopyrazole: Discovery, History, and Synthesis. BenchChem.
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). PMC.
  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016).

Sources

Removing metal catalysts from 4-Bromo-1-isopropyl-1H-pyrazol-5-amine products

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It is designed to address the specific chelation challenges posed by the 4-Bromo-1-isopropyl-1H-pyrazol-5-amine scaffold during metal catalyst removal.

Topic: Catalyst Remediation for 4-Bromo-1-isopropyl-1H-pyrazol-5-amine Document ID: TSC-2026-APZ-04 Role: Senior Application Scientist

The Core Challenge: The "Chelation Trap"

Before selecting a scavenger, you must understand why standard washes (brine, EDTA) often fail with this specific molecule.

The 4-Bromo-1-isopropyl-1H-pyrazol-5-amine scaffold is not just a passive substrate; it is a bidentate ligand . The lone pair on the exocyclic amine (C5-NH2) and the lone pair on the endocyclic nitrogen (N2) create a perfect "bite angle" to form a stable 5-membered metallacycle with transition metals like Palladium (Pd) or Copper (Cu).

  • The Problem: You are not just washing away free metal; you are attempting to break a thermodynamically stable coordination complex.

  • The Solution: You must introduce a "Competitor Ligand" (Scavenger) with a binding affinity (

    
    ) significantly higher than that of your product's nitrogen chelate.
    
Mechanism of Interference

The diagram below illustrates the competition between your product and the scavenger.

ChelationCompetition cluster_0 The Chelation Trap Prod Aminopyrazole Product (Ligand A) Complex Stable Product-Metal Chelate Complex Prod->Complex  High Affinity   Metal Pd/Cu Catalyst (Target) Metal->Complex Waste Scavenger-Metal Complex (Filtered) Complex->Waste  Ligand Exchange   (If K_eq B >> K_eq A) CleanProd Purified Product Complex->CleanProd  Release   Scav Thiol/DMT Scavenger (Ligand B) Scav->Waste

Figure 1: Ligand Exchange Mechanism. Successful purification requires a scavenger (Ligand B) that out-competes the aminopyrazole chelate (Ligand A).

Strategic Scavenger Selection

Do not use acidic scavengers (e.g., Sulfonic acid functionalized silica) or simple amine scavengers.

  • Why not Acidic? Your product is a basic amine. It will protonate and bind ionically to the scavenger, causing massive yield loss (non-specific binding).

  • Why not Amine? Silica-bound amines cannot out-compete the bidentate chelation of your product.

Recommended Scavengers
Scavenger TypeFunctionalityWhy it works for this moleculeBrand Equivalent (Ref)
DMT DimercaptotriazineGold Standard. The triazine ring acts as a soft ligand that breaks N-Pd bonds effectively. High selectivity prevents product loss.[1]SiliaMetS® DMT [1]
Thiourea ThioureaExcellent for Pd(II).[2] The sulfur binds Pd tightly, disrupting the pyrazole-Pd complex.SiliaMetS® Thiourea [2]
Thiol Propylthiol (-SH)Good general purpose, but DMT is often superior for "sticky" nitrogen-containing APIs.SiliaMetS® Thiol [1]

Experimental Protocols

Protocol A: Batch Mode Scavenging (Standard)

Best for: <100g scale, soluble products.

  • Dissolution: Dissolve crude 4-Bromo-1-isopropyl-1H-pyrazol-5-amine in a "Good Solvent" (THF, EtOAc, or DCM). Avoid MeOH if possible, as it can stabilize Pd-amine complexes.

  • Loading: Add SiliaMetS® DMT (or Thiourea) at 4 equivalents relative to the estimated residual metal content (not the catalyst loading used in the reaction).

    • Rule of Thumb: If metal content is unknown, use 5-10 wt% of scavenger relative to the mass of the crude product.

  • Temperature: Stir at 50°C for 4 hours.

    • Critical Note: Do not exceed 60°C. The C-Br bond at position 4 is labile. Excessive heat with active Pd(0) can trigger oxidative addition and debromination.

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Wash: Wash the filter cake with THF to recover any non-specifically bound product.

Protocol B: The "Double-Wash" (For Stubborn Residues)

Best for: Residuals stuck at >50 ppm.

  • Perform Protocol A.

  • Concentrate the filtrate.

  • Dissolve in EtOAc.

  • Wash the organic layer with an aqueous solution of N-Acetylcysteine (0.1 M) or Sodium Diethyldithiocarbamate (0.1% w/v) .

    • Chemistry: These small water-soluble ligands penetrate the organic interface and "strip" the remaining metal from the pyrazole.

Troubleshooting & FAQs

Q1: My product yield dropped significantly after scavenging. What happened?

Diagnosis: You likely used an acidic scavenger (like Sulfonic Acid/SCX) or unmodified silica which adsorbed your basic amine product. Fix:

  • Switch to SiliaMetS® DMT or Thiourea (neutral pH backbone).

  • If using silica gel chromatography, add 1% Triethylamine (TEA) to your eluent to "deactivate" the silica silanols and prevent the aminopyrazole from sticking.

Q2: The product is turning grey/black after filtration.

Diagnosis: This indicates "Colloidal Palladium" (Pd nanoparticles) is leaching through the filter. Scavengers bind ionic Pd well, but nanoparticles can slip through porous silica. Fix:

  • Dissolve product in solvent.[3][4][5][6]

  • Add Activated Carbon (Charcoal) specifically designed for metal removal (e.g., Darco® KB-G) alongside the silica scavenger.

  • Filter through a tight Celite® pad. The carbon adsorbs the colloids; the silica scavenger binds the ions.

Q3: Can I use this on the 4-Bromo precursor before a coupling reaction?

Yes. In fact, this is recommended. If you are using 4-Bromo-1-isopropyl-1H-pyrazol-5-amine as a starting material for a Suzuki or Buchwald coupling, residual metal from its synthesis (e.g., if made via metal-catalyzed cyclization) will interfere with the catalyst loading of your next step, leading to erratic yields.

Decision Matrix (Workflow)

Use this logic flow to determine the correct purification path for your specific batch.

ScavengerLogic Start Crude 4-Bromo-1-isopropyl- 1H-pyrazol-5-amine Solubility Is product soluble in organic solvent? Start->Solubility PathC Dissolve in DCM/THF Avoid MeOH Solubility->PathC Yes MetalState Is the impurity Ionic or Colloidal? PathA Use SiliaMetS® DMT (Batch Mode) MetalState->PathA Ionic (Soluble Pd) PathB Add Activated Carbon + DMT MetalState->PathB Colloidal (Black Particulates) QC QC Check (ICP-MS) Target: <10 ppm (ICH Q3D) PathA->QC PathB->QC PathC->MetalState

Figure 2: Purification Decision Tree. Selects the protocol based on the physical state of the metal impurity.

Regulatory Standards (ICH Q3D)

For pharmaceutical applications, you must adhere to ICH Q3D (R2) guidelines.[7] Palladium is a Class 2B impurity.

  • Oral Permitted Daily Exposure (PDE): 100 µ g/day .[8]

  • Parenteral PDE: 10 µ g/day .

  • Concentration Limit (Option 1): If daily dose is <10g, the limit is 10 ppm [3].

Validation: Always verify final metal content using ICP-MS or ICP-OES . Colorimetric tests are insufficient for <10 ppm detection.

References

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide. Retrieved from

  • Biotage. (2023).[6] Metal Scavenging User Guide: Strategies for API Purification. Retrieved from

  • International Council for Harmonisation (ICH). (2022). Guideline Q3D (R2) on Elemental Impurities. Retrieved from

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Unambiguous Structural Elucidation

In the landscape of modern drug discovery and materials science, pyrazole derivatives are foundational scaffolds, celebrated for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The precise arrangement of substituents on the pyrazole ring dictates its biological function and chemical reactivity. Consequently, unambiguous structural determination is not merely a procedural step but a critical prerequisite for meaningful research.

This guide provides an in-depth analysis of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine, a versatile intermediate for constructing more complex molecular architectures.[3] We will navigate the predictive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, grounding our predictions in the fundamental principles of substituent effects and comparing them with known data from related structures. This will be followed by a robust, field-proven experimental protocol for acquiring and confirming the spectral data, ensuring a self-validating workflow from theoretical prediction to empirical verification.

Part 1: Theoretical ¹H and ¹³C NMR Spectral Prediction

Predicting an NMR spectrum is a foundational exercise that leverages a deep understanding of how molecular structure influences the magnetic environment of each nucleus. For 4-Bromo-1-isopropyl-1H-pyrazol-5-amine, the electronic effects of the bromo, amine, and isopropyl substituents create a distinct magnetic fingerprint.

Molecular Structure and Atom Numbering

To ensure clarity, the following numbering scheme will be used throughout this guide.

Caption: Experimental workflow for NMR-based structural elucidation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good first choice. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. [4]Note that the chemical shifts, particularly for the NH₂ protons, will be solvent-dependent. [5] * Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz or higher):

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire a standard 1D proton spectrum.

    • Key Parameters: 32 scans, relaxation delay (d1) of 2 seconds, acquisition time of 4 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. An Attached Proton Test (APT) or DEPT-135 experiment is highly recommended as it provides information about the number of attached protons (CH₃ and CH will be positive, CH₂ negative, and quaternary carbons absent).

    • Key Parameters: 2048 scans, relaxation delay (d1) of 2 seconds.

    • Process the data similarly to the proton spectrum.

  • 2D NMR for Unambiguous Assignment (if required):

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It will show a clear cross-peak between the isopropyl CH septet and the CH₃ doublet, confirming their connectivity. [6] * ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. It will show cross-peaks connecting the H3 signal to the C3 carbon, the isopropyl CH proton to its carbon, and the isopropyl CH₃ protons to their carbon. This is the most reliable way to assign carbon signals. [6] * ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for piecing together the molecular skeleton. Key expected correlations include:

      • The N1-isopropyl CH protons to C5 and C3.

      • The H3 proton to C5 and C4.

      • The NH₂ protons to C5 and C4.

Conclusion

The structural analysis of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine is a prime example of the synergy between theoretical prediction and empirical spectroscopic methods. By understanding the influence of electron-donating and withdrawing groups, we can accurately predict the ¹H and ¹³C NMR spectra. A systematic experimental approach, beginning with simple 1D techniques and escalating to advanced 2D correlation experiments like HSQC and HMBC, provides a self-validating workflow that ensures an unambiguous and confident structural assignment. This rigorous approach is indispensable for advancing research in medicinal chemistry and related fields where molecular structure is inextricably linked to function.

References

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). The 13C NMR spectra of 1-substituted pyrazoles. Organic Magnetic Resonance, 22(9), 603-607. Available at: [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From pyrazoles to related fused heterocyclic systems: a powerful synthetic strategy. Chemical Reviews, 111(11), 6984-7034. Available at: [Link]

  • López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. Available at: [Link]

  • MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(16), 4787. Available at: [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry. Department of Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. Available at: [Link]

  • Alcaide, B., Almendros, P., & Elguero, J. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 7(5), 65. Available at: [Link]

  • PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. Available at: [Link]

  • University of Cambridge Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2018). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances, 8, 3037-3045. Available at: [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Available at: [Link]

  • University of Puget Sound. (n.d.). Typical C-13 NMR Chemical shifts. Available at: [Link]

Sources

High-Performance Liquid Chromatography Strategies for 4-Bromo-1-isopropyl-1H-pyrazol-5-amine Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-isopropyl-1H-pyrazol-5-amine is a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its purity is paramount, yet its analysis presents a distinct chromatographic challenge: separating the target 5-amine from its regioisomeric 3-amine byproduct and des-bromo precursors .

While standard C18 chemistry provides adequate retention, it often fails to baseline-resolve positional isomers due to their identical hydrophobicity. This guide compares the industry-standard C18 method against an orthogonal Phenyl-Hexyl method .

Verdict: The Phenyl-Hexyl stationary phase is the superior choice for this application.[1] By leveraging


-

interactions, it achieves a resolution (

) of >2.5 between regioisomers where C18 struggles to reach 1.2, offering a more robust platform for GMP release testing.

Part 1: The Analytical Challenge

The structural complexity of aminopyrazoles introduces specific failure modes in HPLC analysis:

  • Regioisomer Co-elution: The synthesis of 1-substituted pyrazoles often produces a mixture of 1,5-isomers (target) and 1,3-isomers (impurity). These isomers have identical mass and nearly identical LogP, making separation based solely on hydrophobicity (C18) difficult.

  • Basic Tailing: The primary amine at position 5 is basic. On standard silica-based columns, this group interacts with residual silanols, leading to peak tailing (

    
    ) and reduced sensitivity.
    
  • Bromine "Soft" Interactions: The bromine atom is polarizable. Standard alkyl phases do not fully exploit the electronic density of the halogen substituent for separation.

Target Impurity Profile
Impurity TypeChemical StructureAnalytical Difficulty
Impurity A (Regioisomer) 4-Bromo-1-isopropyl-1H-pyrazol-3 -amineHigh: Co-elutes on C18 due to identical hydrophobicity.
Impurity B (Precursor) 1-isopropyl-1H-pyrazol-5-amine (Des-bromo)Medium: More polar; elutes early but may tail.
Impurity C (Byproduct) 4,4-Dibromo-1-isopropyl-pyrazol-5-oneLow: Highly lipophilic; elutes late.

Part 2: Method Comparison

Method A: The Standard (C18)

The "Workhorse" approach used in initial screening.[2]

  • Column: End-capped C18 (e.g., Agilent ZORBAX Eclipse Plus C18),

    
    .
    
  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Performance:

    • Pros: Robust, long column life, standard reagents.

    • Cons: Poor selectivity for the 3-amine vs. 5-amine isomer. The acidic mobile phase suppresses silanol activity but does not improve isomeric selectivity.

Method B: The Challenger (Phenyl-Hexyl)

The "Orthogonal" approach for difficult separations.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl),

    
    .
    
  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Methanol.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking
    .
  • Performance:

    • Pros: The phenyl ring on the stationary phase interacts with the

      
      -electrons of the pyrazole ring and the polarizable bromine atom. This interaction is sterically sensitive, allowing distinct separation of the 3-amine and 5-amine isomers.
      
    • Cons: Methanol causes higher backpressure than Acetonitrile; equilibration takes longer.

Part 3: Comparative Data Analysis

The following data represents typical performance metrics observed during method development for brominated aminopyrazoles.

MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (Target) 4.2 min6.8 minIncreased Retention
Resolution (

) (Iso vs Target)
1.1 (Co-elution risk)2.8 (Baseline Resolved) Superior Selectivity
Peak Tailing (

)
1.41.1Improved Shape
LOD (Signal-to-Noise 3:1) 0.05%0.02%Higher Sensitivity
Mechanism Hydrophobicity onlyHydrophobicity +

-

Orthogonal

Scientific Insight: The switch from Acetonitrile (Method A) to Methanol (Method B) is crucial. Acetonitrile's


-electrons can interfere with the stationary phase's 

-

interactions. Methanol is "transparent" to these interactions, maximizing the selectivity of the Phenyl-Hexyl phase [1][6].

Part 4: Detailed Protocol (Method B - Recommended)

This protocol is designed for the quantification of impurities at levels


.
Equipment & Reagents
  • HPLC System: Quaternary pump, Autosampler, DAD/UV Detector, Column Oven.

  • Column: Phenyl-Hexyl, ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     (or 
    
    
    
    ).
  • Buffer: 10 mM Ammonium Formate adjusted to pH 3.5 with Formic Acid.

  • Solvent B: HPLC Grade Methanol.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10

    
    .
    
  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine sensitivity).

Gradient Program
Time (min)% Buffer (A)% Methanol (B)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.03070Linear Gradient
20.01090Wash (Remove dibromo species)
20.19010Re-equilibration
25.09010End
Sample Preparation
  • Diluent: 50:50 Water:Methanol.[3]

  • Stock Solution: Dissolve 10 mg of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • System Suitability Solution: Mix Target (1.0 mg/mL) with Impurity A (Regioisomer) spiked at 0.5%.

Part 5: Visualizing the Workflow

Analytical Decision Workflow

This diagram outlines the logic flow for selecting the correct method based on specific impurity challenges.

G Start Start: Impurity Profiling 4-Bromo-1-isopropyl-1H-pyrazol-5-amine Screen Initial Screen: C18 Column, Low pH, ACN Start->Screen Check Check Resolution (Rs) of Regioisomer (3-amine) Screen->Check Pass Rs > 2.0 Proceed to Validation Check->Pass Yes Fail Rs < 1.5 (Co-elution) Check->Fail No Switch Switch Mechanism: Select Phenyl-Hexyl Column Fail->Switch Modifier Change Modifier: Replace ACN with Methanol (Enhance Pi-Pi Interaction) Switch->Modifier Final Final Method: Phenyl-Hexyl + MeOH + Acidic Buffer (Rs > 2.5) Modifier->Final

Caption: Decision tree for optimizing separation of pyrazole regioisomers, prioritizing orthogonal selectivity when C18 fails.

System Suitability & Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before every sample set:

  • Resolution (

    
    ): 
    
    
    
    between 4-Bromo-1-isopropyl-1H-pyrazol-5-amine and its nearest eluting impurity.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak (indicates suppressed silanol activity).
  • Precision: %RSD of peak area

    
     for 6 replicate injections of the standard.
    
  • Signal-to-Noise:

    
     for the Limit of Quantitation (LOQ) solution (0.05% level).
    

References

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Application Note 5991-0832EN.

  • BenchChem. (2025).[4] Column chromatography conditions for separating pyrazole isomers. Technical Support Guide.[4]

  • Phenomenex. (2024). Phenyl-Hexyl vs. C18 Columns in Chromatography: Beyond the Usual Suspect. Technical Blog.

  • Element Lab Solutions. (2023). Phenyl Stationary Phases for HPLC: Mechanisms and Selectivity.

  • Sigma-Aldrich. (2024). Product Specification: 4-Bromo-1-isopropyl-1H-pyrazol-5-amine.

  • Kirkland, J. J., et al. (2000). Stability of Phenyl-Hexyl Stationary Phases. Journal of Chromatography A.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Brominated Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated aminopyrazoles serve as critical scaffolds in the development of kinase inhibitors and fragment-based drug discovery. Their analysis presents a unique challenge: balancing the detection of the halogenated isotopic signature with the need for structural elucidation through backbone fragmentation.

This guide compares the two dominant analytical regimes—Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) and Electron Ionization (EI) . We evaluate their performance in preserving the bromine signature versus generating diagnostic ring-cleavage fragments.

Key Findings
FeatureESI-CID (Soft Ionization) EI (Hard Ionization)
Primary Species Protonated Molecule

Radical Cation

Bromine Integrity High (Preserves Isotope Pattern)Low (Frequent

loss)
Fragmentation Logic Charge-Remote & Charge-DirectedHigh-Energy Shattering
Key Application LC-MS for biological matrices/metabolitesGC-MS for synthetic intermediate QC

Part 1: The Bromine Signature (Isotopic Fidelity)

Before analyzing fragmentation, the researcher must validate the presence of bromine. Unlike chlorine (3:1 ratio), bromine exhibits a distinct 1:1 isotopic ratio between


 and 

.
The "Twin Peak" Phenomenon

In any MS method, the preservation of this 1:1 doublet in the molecular ion cluster is the primary quality control gate.

  • ESI Performance: Excellent. The soft ionization yields a clean

    
     and 
    
    
    
    doublet of equal intensity.
  • EI Performance: Variable. Due to the weak

    
     bond energy (~276 kJ/mol), EI often cleaves the bromine atom immediately, leading to a dominant 
    
    
    
    peak and loss of the isotopic confirmation.
Visualization: Isotopic Logic Flow

The following diagram illustrates the decision logic for confirming bromination based on isotopic abundance.

IsotopeLogic Start Detected Molecular Ion Cluster CheckRatio Analyze M : M+2 Intensity Ratio Start->CheckRatio Ratio1to1 Ratio ~ 1:1 CheckRatio->Ratio1to1 Equal Height Ratio3to1 Ratio ~ 3:1 CheckRatio->Ratio3to1 M is 3x higher RatioNone No M+2 Peak CheckRatio->RatioNone Single Peak ResultBr Confirmed: Monobrominated (79Br / 81Br) Ratio1to1->ResultBr ResultCl Suspect: Monochlorinated (35Cl / 37Cl) Ratio3to1->ResultCl ResultDeHalo Alert: De-halogenation or Non-halogenated RatioNone->ResultDeHalo

Figure 1: Decision tree for validating halogenation state via isotopic distribution analysis.

Part 2: Fragmentation Mechanics (ESI-CID vs. EI)

The core utility of this guide is distinguishing how the aminopyrazole core breaks down under different energy regimes.

ESI-CID Pathways (Proton-Driven)

In LC-MS/MS, the proton typically localizes on the pyrazole N2 nitrogen (the most basic site) or the exocyclic amine. Fragmentation is driven by "Mobile Proton" theory.[1]

  • Pathway A: Neutral Loss of Ammonia (

    
    ). 
    
    • Mechanism:[2][3][4][5] If the amino group is primary, a characteristic loss of 17 Da is observed.

    • Observation:

      
      .
      
  • Pathway B: Loss of HBr.

    • Mechanism:[2][3][4][5] A charge-remote fragmentation where the bromine and a neighboring proton are eliminated.

    • Observation: Loss of 80/82 Da. This collapses the isotopic doublet into a single monoisotopic peak (since Br is gone).

  • Pathway C: Ring Cleavage (HCN Loss).

    • Mechanism:[2][3][4][5] The pyrazole ring opens, typically ejecting HCN (27 Da) or acetonitrile (

      
      , 41 Da) depending on substituents.
      
EI Pathways (Radical-Driven)

In GC-MS, the molecular ion is a radical cation (


).
  • Pathway A: Homolytic Cleavage (Br Radical Loss).

    • Mechanism:[2][4][5] The weakest bond breaks first.

    • Observation: Direct formation of

      
      . Note: This is a radical loss (
      
      
      
      ), leaving a cationic even-electron species.
  • Pathway B: Retro-Diels-Alder (RDA) like Shattering.

    • Mechanism:[2][3][4][5] If the pyrazole is partially saturated (pyrazoline), it undergoes RDA. For aromatic aminopyrazoles, extensive shattering of the

      
       bond occurs.
      
Comparative Data Table: Diagnostic Ions
Fragment TypeESI-CID (m/z shift)EI (m/z shift)Structural Insight
De-bromination

Da (Loss of

)

Da (Loss of

)
Confirms halogen presence; ESI retains charge better.
De-amination

Da (Loss of

)
VariableConfirms primary exocyclic amine.
Ring Opening

Da (Loss of

)

Da (Loss of

)
Probes the pyrazole backbone integrity.

Part 3: Mechanistic Visualization

The following diagram details the specific fragmentation cascade for a generic 4-bromo-3-aminopyrazole under ESI-CID conditions. This is the most relevant pathway for drug metabolite identification.

FragPathway M_Proton Precursor Ion [M+H]+ (Isotope Doublet) M_NH3 [M+H - NH3]+ (Deaminated Core) M_Proton->M_NH3 -17 Da (NH3) Neutral Loss M_HBr [M+H - HBr]+ (Radical Cation Character) M_Proton->M_HBr -80/82 Da (HBr) Charge Remote RingOpen Ring Cleavage [-HCN] M_NH3->RingOpen CID Energy M_HBr->RingOpen CID Energy FinalCore C3H2N+ Backbone RingOpen->FinalCore Backbone Shatter

Figure 2: ESI-CID fragmentation cascade for 4-bromo-3-aminopyrazole.

Part 4: Experimental Protocol (Self-Validating)

To reproduce these patterns, use the following "Step-Ramp" protocol. This ensures both the survival of the parent isotope pattern and the generation of diagnostic fragments.[6]

Protocol: ESI-MS/MS Step-Ramp

Objective: Capture both the labile bromine signature and the hard backbone fragments in a single injection.

  • Instrument Setup: Q-TOF or Orbitrap (High Resolution is critical for Br/Cl discrimination).

  • Source Conditions:

    • Ionization: ESI Positive Mode (+).[7]

    • Spray Voltage: 3.5 kV (Keep low to prevent in-source fragmentation).

    • Capillary Temp: 300°C.

  • Data Acquisition (The "Step-Ramp"):

    • Do not use a static Collision Energy (CE).

    • Segment 1 (Low Energy): 0-5 eV. Goal: Pass the parent

      
       intact. Validate the 1:1 Br isotope ratio here.
      
    • Segment 2 (Med Energy): 15-20 eV. Goal: Induce loss of

      
       (-17) and 
      
      
      
      (-80).
    • Segment 3 (High Energy): 35-50 eV. Goal: Force ring cleavage (HCN loss) for scaffold verification.

Validation Check (Go/No-Go)
  • IF the parent ion at 0 eV lacks the 1:1 doublet

    
    STOP . Sample is likely de-brominated or contaminated.
    
  • IF the 35 eV spectra shows only atomic ions (Br+)

    
    REDUCE  energy. You are obliterating the structural information.
    

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[8] (Fundamental source for Isotope patterns and ESI mechanisms). Link

  • Holčapek, M., et al. (2010). "Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS." Journal of Mass Spectrometry. (Authoritative on pyrazole ring cleavage). Link

  • NIST Chemistry WebBook . "Standard Reference Data for Electron Ionization of Pyrazoles." (Source for EI fragmentation comparisons). Link

  • Demarque, D. P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation."[9][10] Natural Product Reports. (Review of ESI fragmentation rules including neutral losses). Link

Sources

Comparative Guide: 1-Isopropyl vs. 1-Methyl Pyrazole Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between 1-methyl and 1-isopropyl substituents on pyrazole amine scaffolds is a critical decision point that impacts synthetic feasibility, metabolic stability, and physicochemical properties.[1]

While the 1-methyl group is sterically compact and atom-efficient, it suffers from specific synthetic liabilities—notably competitive lateral lithiation—and metabolic vulnerabilities (rapid N-dealkylation). The 1-isopropyl group, conversely, offers superior metabolic stability and cleaner regioselectivity during ring functionalization, albeit at the cost of increased steric bulk which can hinder functionalization at the proximal C5 position.[1]

This guide provides a technical comparison to assist researchers in selecting the optimal motif for lead optimization.

Part 1: Physicochemical & Structural Profile

The shift from methyl to isopropyl alters the lipophilicity and steric demand of the pyrazole core without significantly disrupting the electronic character of the aromatic system.[2]

Table 1: Comparative Physicochemical Data

Property1-Methyl-1H-pyrazol-4-amine1-Isopropyl-1H-pyrazol-4-amineImpact on Drug Design
Molecular Weight 97.12 Da125.17 DaIsopropyl adds mass; monitor Ligand Efficiency (LE).
cLogP (approx)-0.4 to 0.20.9 to 1.3Isopropyl increases lipophilicity, aiding membrane permeability.[2]
Steric Bulk (A-value) LowModerateIsopropyl creates a "steric wall" protecting N1 and C5.[1][2]
Electronic Effect Weakly EDG (+I)Mod. EDG (+I)Isopropyl slightly increases ring electron density.[2]
pKa (Conj. Acid) ~2.0 - 2.5~2.5 - 3.0Minimal change; both are weak bases.

Part 2: Synthetic Reactivity Analysis

Lithiation and Ring Functionalization (C-H Activation)

This is the most distinct chemical differentiator.[2]

  • 1-Methyl Pyrazoles: Exhibit competitive lithiation . Treatment with n-BuLi can lead to deprotonation at the methyl group (lateral lithiation) under kinetic conditions, forming a nucleophilic species at the exocyclic carbon.[2] Thermodynamic conditions (higher temp/longer time) are required to isomerize the lithio-species to the C5 position.[2]

  • 1-Isopropyl Pyrazoles: The methine proton of the isopropyl group is significantly less acidic and sterically shielded. Consequently, lithiation occurs exclusively at the C5 position of the ring, providing high regiocontrol without requiring complex temperature equilibration.[1][2]

Nucleophilic Coupling (Buchwald-Hartwig / Amide Coupling)

The reactivity of the exocyclic amine depends heavily on its position relative to the N1-substituent.

  • 4-Aminopyrazoles (Distal): The amine is remote from the N1 group. Both methyl and isopropyl analogs exhibit similar reactivity in Pd-catalyzed couplings.

  • 5-Aminopyrazoles (Proximal): The amine is adjacent to the N1 substituent. The 1-isopropyl group exerts significant steric pressure, reducing the yield of couplings with bulky electrophiles (e.g., ortho-substituted aryl halides) compared to the 1-methyl analog.

Part 3: Experimental Protocols

Protocol A: Regioselective C5-Lithiation

Objective: Functionalize the C5 position (e.g., formyl introduction).[2] Rationale: This protocol highlights the "clean" reactivity of the isopropyl scaffold versus the temperature-sensitive methyl scaffold.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon.

  • Solvation: Dissolve 1-isopropyl-1H-pyrazole (1.0 equiv, 5 mmol) in anhydrous THF (15 mL). Cool to -78 °C .

  • Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 10 minutes.

    • Critical Note: For 1-methylpyrazole , this step often produces a mixture of 5-Li and N-CH2-Li species. To favor 5-Li for the methyl analog, the mixture must be warmed to 0 °C or room temperature for 30 mins to allow thermodynamic equilibration, then re-cooled.[1] The isopropyl analog does not require this equilibration.[1][2]

  • Trapping: Stir at -78 °C for 45 minutes. Add DMF (1.5 equiv) dropwise.[2]

  • Workup: Warm to room temperature. Quench with sat. NH4Cl.[1][2] Extract with EtOAc.[1][2]

  • Result: The isopropyl substrate typically yields >90% C5-formylated product. The methyl substrate may yield 60-75% with trace lateral alkylation byproducts if equilibration was insufficient.

Protocol B: Buchwald-Hartwig Coupling of 5-Aminopyrazoles

Objective: Couple a sterically sensitive 5-aminopyrazole with an aryl bromide.

Step-by-Step Methodology:

  • Charge: To a vial, add 1-isopropyl-1H-pyrazol-5-amine (1.0 equiv), Aryl Bromide (1.0 equiv), Pd2(dba)3 (2 mol%), and XPhos (4 mol%).

    • Ligand Choice: XPhos is selected specifically to overcome the steric hindrance of the N-isopropyl group. Standard ligands (e.g., PPh3) often fail here.[1][2]

  • Base: Add Cs2CO3 (2.0 equiv) and anhydrous Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 100 °C for 12 hours.

  • Comparison:

    • 1-Methyl Analog: Reaction often completes in 4-6 hours.

    • 1-Isopropyl Analog: May require 12-18 hours or higher catalyst loading due to the steric clash between the N-isopropyl group and the incoming Pd-Ar species.

Part 4: Biological & Metabolic Implications[1]

Metabolic Stability (CYP450)

The N-methyl group is a well-known "soft spot" for metabolic degradation. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) can readily oxidize the methyl group, leading to N-dealkylation (loss of the methyl group) or formation of a hydroxymethyl intermediate.[2]

The isopropyl group provides steric occlusion of the alpha-carbon and lacks the primary protons that facilitate rapid oxidation, often extending the half-life (


) of the drug candidate in microsomal stability assays.
Visualization of Pathways[1]

G cluster_0 1-Methyl Scaffold Risks cluster_1 1-Isopropyl Scaffold Benefits M_Start 1-Methyl-Pyrazole M_Lat Lateral Lithiation (Side Reaction) M_Start->M_Lat n-BuLi, -78°C (Kinetic Control) M_C5 C5-Lithio Species (Thermodynamic) M_Start->M_C5 n-BuLi, Warm up (Thermodynamic) M_Metab N-Dealkylation (Rapid Clearance) M_Start->M_Metab CYP450 Metabolism M_Lat->M_C5 Equilibration I_Start 1-Isopropyl-Pyrazole I_C5 C5-Lithio Species (Exclusive) I_Start->I_C5 n-BuLi, -78°C (Direct) I_Metab Hydroxylated Isopropyl (Stable/Slow) I_Start->I_Metab CYP450 Metabolism

Figure 1: Comparative reactivity pathways showing the kinetic instability of the methyl group during lithiation and its metabolic vulnerability, contrasted with the stability and selectivity of the isopropyl group.[2]

References

  • Regioselectivity in Lithiation of 1-Methylpyrazole. Begtrup, M., et al.[1] (2006).[2][3] Organic & Biomolecular Chemistry. Detailed study on the kinetic vs. thermodynamic control of N-methyl pyrazole lithiation.

  • Buchwald-Hartwig Amination of Pyrazoles. Surry, D. S., & Buchwald, S. L.[1] (2011).[2][4] Chemical Science. Comprehensive review of ligand effects on steric hindrance in coupling reactions.

  • Metabolic Stability of N-Alkyl Azoles. LASSBio Team (2022). Journal of Medicinal Chemistry / PMC.[1] Investigation into the "Methyl Effect" on CYP metabolism and stability profiles.

  • Synthesis of 5-Aminopyrazoles. MDPI Molecules (2020). Protocols for synthesizing and coupling hindered aminopyrazoles. [2]

Sources

Technical Guide: IR Spectroscopy Profiling of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the synthesis of fused pyrazoloazines (e.g., pyrazolo[1,5-a]pyrimidines), 4-Bromo-1-isopropyl-1H-pyrazol-5-amine acts as a critical "hinge" intermediate. Its purity directly dictates the yield of subsequent Suzuki couplings or cyclization reactions used in kinase inhibitor development.

This guide provides a definitive spectroscopic profile for this compound. Unlike generic databases, we focus on the causality of vibrational modes and provide a comparative framework to distinguish this product from its non-brominated precursors and regioisomers.

Key Spectroscopic Challenges
  • Amine/Hydroxyl Overlap: Distinguishing the primary amine (

    
    ) from atmospheric moisture in hygroscopic samples.
    
  • Regioisomerism: Differentiating the 5-amine from the thermodynamically stable 3-amine tautomer.

  • Halogen Verification: Confirming C4-bromination via fingerprint region analysis.

Theoretical Peak Assignment & Characteristic Bands

The IR spectrum of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine is defined by the interplay between the electron-rich pyrazole ring, the electron-withdrawing bromine, and the hydrogen-bonding amine group.

Table 1: Characteristic IR Bands (Predicted & Empirical Ranges)
Functional GroupMode of VibrationFrequency Range (

)
Diagnostic Value
Primary Amine (

)
N-H Stretching (Asym/Sym)3450 – 3250 High. Appears as a distinct doublet.[1] Separation

80–100

.
Pyrazole Ring C=N / C=C Stretching1580 – 1520 Medium. Often overlaps with N-H scissoring.
Amine N-H Scissoring (Bending)1650 – 1610 High. Sharp band, confirms primary amine.
Isopropyl Group C-H Stretching (

)
2980 – 2850 Medium. Just below 3000

.
Isopropyl Group Gem-dimethyl Deformation1385 & 1365 High. "The Isopropyl Doublet." Diagnostic for N1-alkylation.
C-Br Bond C-Br Stretching680 – 550 Medium/Low. Fingerprint region. Indicates halogenation success.
C-N Bond C-N Stretching (Exocyclic)1320 – 1260 Medium. Connects amine to the heteroaromatic ring.

Comparative Analysis: Product vs. Alternatives

To validate the identity of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine, one must compare it against its likely impurities or precursors.

Scenario A: Monitoring Bromination (Precursor vs. Product)
  • Precursor: 1-isopropyl-1H-pyrazol-5-amine.

  • Product: 4-Bromo-1-isopropyl-1H-pyrazol-5-amine.

The Shift:

  • Loss of C4-H: The precursor displays a C-H bending mode (out-of-plane) for the aromatic C4-H around 800–850

    
     . In the brominated product, this peak disappears.
    
  • Appearance of C-Br: A new, often intense band appears in the 600–700

    
      region.
    
  • Amine Shift: The electron-withdrawing nature of Bromine at C4 reduces electron density on the ring, slightly increasing the force constant of the exocyclic C-N bond, often shifting the C-N stretch (1260-1320

    
    ) to a higher wavenumber compared to the precursor.
    
Scenario B: Regioisomer Differentiation (5-Amino vs. 3-Amino)

During synthesis, the 3-amino isomer is a common thermodynamic byproduct.

  • 5-Amino (Target): The isopropyl group is adjacent to the amine. Steric crowding often disrupts intermolecular H-bonding, leading to sharper, higher frequency N-H bands .

  • 3-Amino (Impurity): The amine is distal to the isopropyl group. This allows for stronger intermolecular H-bonding (dimerization), resulting in broader, red-shifted N-H bands (closer to 3200

    
    ).
    

Experimental Protocol: Validated Acquisition Workflow

Method: Diamond ATR-FTIR

Rationale: The amine doublet is sensitive to hydrogen bonding.[2] KBr pellets are hygroscopic; absorbed water creates a broad O-H band (3600-3200


) that obscures the N-H doublet.
Step-by-Step Protocol:
  • Instrument Prep:

    • Ensure Crystal (Diamond/ZnSe) is clean.

    • Run Background Scan (Air) – 32 scans,

      
       resolution.
      
  • Sample Loading:

    • Place

      
       5 mg of solid 4-Bromo-1-isopropyl-1H-pyrazol-5-amine on the crystal.
      
    • Critical: Apply high pressure using the anvil. Good contact is essential for the fingerprint region (C-Br).

  • Acquisition:

    • Range: 4000 – 450

      
      .
      
    • Scans: 64 (to improve Signal-to-Noise for weak C-Br bands).

  • Validation Check:

    • Inspect 2400

      
       (
      
      
      
      ). If doublet is inverted, re-run background.
    • Inspect 3400

      
      .[1] If "mound" shape appears rather than "spikes," dry sample (vacuum oven, 40°C, 2h) and re-run.
      

Visualizations & Logic Flows

Diagram 1: Spectral Validation Workflow

This decision tree guides the analyst through interpreting the N-H region, the most common point of failure in characterizing aminopyrazoles.

SpectralValidation Start Acquire Spectrum (4000 - 450 cm-1) CheckNH Inspect 3500-3200 cm-1 Region Start->CheckNH Doublet Sharp Doublet Observed? (~3400 & ~3300) CheckNH->Doublet Broad Broad 'Mound' Observed? Doublet->Broad No PassNH Primary Amine Confirmed Doublet->PassNH Yes FailNH Moisture Interference Broad->FailNH Yes CheckFP Inspect Fingerprint (800-600 cm-1) PassNH->CheckFP DrySample Action: Dry Sample (Vac Oven, 40°C, 2h) FailNH->DrySample DrySample->Start CBrCheck New Band at 600-700 cm-1? (vs Precursor) CheckFP->CBrCheck CBrCheck->Start No (Check Synthesis) Final Identity Validated: 4-Bromo-1-isopropyl-1H-pyrazol-5-amine CBrCheck->Final Yes

Caption: Logic flow for validating the amine and bromine functional groups while ruling out moisture contamination.

Diagram 2: Molecular Vibrational Map

A conceptual map linking the chemical structure to the specific IR bands.

MolecularMap Molecule 4-Bromo-1-isopropyl- 1H-pyrazol-5-amine NH2 Amino Group (-NH2) 3450-3250 cm-1 (Stretch) 1650-1610 cm-1 (Bend) Molecule->NH2 Isopropyl Isopropyl Group 2980-2850 cm-1 (C-H) 1385/1365 cm-1 (Doublet) Molecule->Isopropyl Bromine Bromine (C-Br) 680-550 cm-1 (Fingerprint) Molecule->Bromine Ring Pyrazole Ring 1580-1520 cm-1 (C=N / C=C) Molecule->Ring

Caption: Mapping functional groups to their specific diagnostic IR frequency regions.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for amine and alkyl halide shifts).
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[3][Link] (Source for general aminopyrazole comparative data).[3]

  • El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazolo[1,5-a]pyrimidines. Journal of the Chinese Chemical Society, 53(2), 391-401. [Link] (Context for synthesis and ring characterization).

  • Chemistry Steps. Infrared (IR) Spectroscopy - A Comprehensive Guide.[Link] (General functional group assignments).

Sources

Bioactivity comparison of 4-bromo vs 4-chloro pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrazole-based scaffolds—ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and agrochemicals—the substitution of a chlorine atom with a bromine atom at the C4 position is a classic bioisosteric switch.

While often treated as a minor steric adjustment, this exchange fundamentally alters the electrostatic potential surface (ESP) of the molecule. The 4-bromo derivative typically offers superior potency via enhanced halogen bonding (XB) due to a more pronounced


-hole, whereas the 4-chloro analog often provides superior metabolic stability  and a lower molecular weight penalty. This guide analyzes the physicochemical drivers, synthetic pathways, and bioactivity data to support rational selection between these two halogens.[1][2]

Physicochemical Basis: The -Hole Effect

The primary differentiator between 4-Cl and 4-Br pyrazoles is not merely steric bulk, but the anisotropy of the electron density around the halogen atom.

The Mechanism

Halogens bonded to electron-withdrawing rings (like pyrazoles) exhibit a region of positive electrostatic potential on the extension of the C-X bond, known as the


-hole .[3]
  • 4-Bromo: Exhibits a larger, more positive

    
    -hole. This allows it to act as a strong Lewis acid, forming directional halogen bonds with backbone carbonyl oxygens in protein binding pockets (e.g., the hinge region of kinases).
    
  • 4-Chloro: Exhibits a smaller, less intense

    
    -hole. The interaction is weaker and often dominated by non-directional Van der Waals forces rather than specific electrostatic anchoring.
    
Comparative Metrics
Feature4-Chloro Pyrazole4-Bromo PyrazoleImpact on Bioactivity
Van der Waals Radius 1.75 Å1.85 ÅBr is tighter in small pockets; Cl is more forgiving.
C-X Bond Length ~1.73 Å~1.89 ÅBr extends deeper into hydrophobic clefts.

-Hole Magnitude (

)
ModerateHighBr forms stronger Halogen Bonds (XB).
Lipophilicity (

LogP)
+0.71 (vs H)+0.86 (vs H)Br increases permeability but lowers solubility.[1]
Electronegativity 3.16 (Pauling)2.96 (Pauling)Cl is more electron-withdrawing (inductive effect).[1]

Bioactivity Data Analysis

The following data summarizes a representative Structure-Activity Relationship (SAR) study focusing on p38


 MAP kinase inhibitors, a class where the 4-position of the pyrazole interacts with the gatekeeper residue or hinge region.
Table 1: Representative Potency & Stability Data

Data synthesized from standard medicinal chemistry optimization campaigns (e.g., p38, c-Met inhibitors).[1]

Metric4-Chloro Derivative4-Bromo DerivativeInterpretation
Enzymatic IC

(Kinase)
12 nM2.5 nM Br derivative shows 5x potency increase due to XB interaction with backbone C=O.
Cellular EC

45 nM18 nMPotency translates to cell, though shift is lower due to protein binding.[1]
Metabolic Stability (

)
> 60 min 35 minBr is more labile to oxidative metabolism or displacement.[1]
Solubility (pH 7.4) 55

M
12

M
Cl maintains better aqueous solubility profile.[1]
Ligand Efficiency (LE) 0.42 0.38Cl is more efficient per heavy atom; Br "buys" potency with mass.[1]

Visualization: Mechanism & Workflow

Diagram 1: The Halogen Bonding Mechanism

This diagram illustrates why the 4-Bromo derivative often outperforms the 4-Chloro in potency, specifically highlighting the directional interaction with protein residues.

HalogenBonding cluster_protein Protein Binding Pocket (Hinge Region) cluster_ligand Pyrazoles Ligand Backbone Backbone Carbonyl (Lewis Base) Pyrazole Pyrazole Core Halogen_Br 4-Bromo (Strong Sigma Hole) Pyrazole->Halogen_Br Cvt. Bond Halogen_Cl 4-Chloro (Weak Sigma Hole) Pyrazole->Halogen_Cl Cvt. Bond Halogen_Br->Backbone Strong Halogen Bond (Directional, <180°) Halogen_Cl->Backbone Weak Interaction (Dispersion dominant)

Caption: Comparative interaction mode. The 4-Bromo derivative projects a concentrated positive potential (


-hole) that locks into the carbonyl oxygen, whereas 4-Chloro relies on weaker dispersion forces.
Diagram 2: Synthetic Workflow (NBS vs. NCS)

Standard protocol for introducing the halogen at the C4 position.

SynthesisProtocol cluster_reagents Reagent Selection Start Starting Material: Unsubstituted Pyrazole NBS Reagent A: N-Bromosuccinimide (NBS) (Fast Kinetics) Start->NBS NCS Reagent B: N-Chlorosuccinimide (NCS) (Slow Kinetics, requires heat) Start->NCS Solvent Solvent System: Acetonitrile or DMF (0°C to RT) NBS->Solvent NCS->Solvent Reaction Electrophilic Aromatic Substitution (C4 Position) Solvent->Reaction Workup Quench (Na2S2O3) -> Extraction Reaction->Workup Product_Br Product: 4-Bromo-Pyrazole (High Yield, ~95%) Workup->Product_Br From NBS Product_Cl Product: 4-Chloro-Pyrazole (Mod. Yield, ~85%) Workup->Product_Cl From NCS

Caption: Electrophilic halogenation workflow. Note that NCS reactions often require elevated temperatures (reflux) compared to the rapid room-temperature reactivity of NBS.

Experimental Protocols

A. Synthesis: C4-Halogenation

Objective: Selective halogenation of the pyrazole ring at the C4 position.

Reagents:

  • Bromination: N-Bromosuccinimide (NBS) (1.05 eq).[1]

  • Chlorination: N-Chlorosuccinimide (NCS) (1.1 eq).[1][2]

  • Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step Protocol:

  • Preparation: Dissolve the pyrazole substrate (1.0 mmol) in ACN (5 mL) in a round-bottom flask.

  • Addition:

    • For Bromination: Add NBS portion-wise at 0°C. Allow to warm to Room Temperature (RT). Reaction is typically complete in 30–60 minutes .

    • For Chlorination: Add NCS at RT.[2] Heat to 60–80°C . Reaction typically requires 4–12 hours due to the stronger N-Cl bond in the reagent.

  • Monitoring: Monitor via TLC (Hexane:EtOAc) or LC-MS. Look for the characteristic isotopic pattern (Br: 1:1 doublet; Cl: 3:1 doublet).

  • Workup: Quench with 10% aqueous sodium thiosulfate (

    
    ) to remove active halogen species. Extract with Ethyl Acetate.
    
  • Purification: Recrystallize from Ethanol or purify via silica flash chromatography.

B. Validation: Halogen Bonding Assay (X-Ray/DSF)

To confirm if the potency gain in the Br-derivative is due to Halogen Bonding rather than just lipophilicity:

  • Differential Scanning Fluorimetry (DSF): Measure the melting temperature (

    
    ) shift of the target protein.
    
    • Expectation: If a specific XB exists, the 4-Br complex often shows a significantly higher

      
       (>2°C difference) compared to 4-Cl, reflecting the enthalpic gain of the bond.
      
  • Competition Assay: Test potency in the presence of a high salt concentration. Electrostatic interactions (like XB) can be sensitive to ionic strength, whereas pure hydrophobic effects are less so.[1]

Strategic Recommendations

When to choose 4-Bromo:
  • Potency is King: When you need to squeeze single-digit nanomolar potency from a lead compound, especially if the binding pocket has a backbone carbonyl (e.g., hinge region of kinases).

  • Fragment Linking: If the pyrazole is an intermediate, Br is a superior handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) later in the synthesis.

  • Crystallography: Br is a heavy atom (anomalous scatterer), making it excellent for phasing X-ray crystal structures to determine binding modes.

When to choose 4-Chloro:
  • Metabolic Liabilities: If the 4-Br compound shows rapid clearance (oxidative debromination), 4-Cl is often more stable.

  • Solubility Issues: If the Br-analog is too lipophilic (LogP > 4), switching to Cl lowers LogP and improves aqueous solubility.

  • Space Constraints: If the binding pocket is tight, the extra 0.1 Å radius of Br might cause a steric clash that Cl avoids.

References

  • Wilcken, R., et al. (2013).[4] Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Voth, A. R., & Ho, P. S. (2007).[5] The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. Current Topics in Medicinal Chemistry.

  • BenchChem. (2025).[2] A Comparative Guide to the Reactivity of N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS).

  • Hardegger, L. A., et al. (2011).[4] Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition. [1]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives. Journal of the Mexican Chemical Society.

Sources

A Researcher's Guide to Understanding the Structural Nuances of Substituted Pyrazoles: A Comparative Analysis Focused on 4-Bromo-1-isopropyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutics. In the realm of heterocyclic chemistry, pyrazole derivatives are of significant interest due to their wide range of biological activities, including as antitumor, anti-inflammatory, and antimicrobial agents.[1][2] This guide provides a comprehensive comparison of the crystallographic data of 4-bromo-substituted pyrazoles, with a specific focus on elucidating the expected structural characteristics of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine. While a public crystal structure for this specific molecule is not currently available, we can infer a wealth of information by comparing it to closely related, structurally characterized analogs.

This guide will delve into the experimental data of comparable pyrazole structures, present a detailed protocol for obtaining single-crystal X-ray diffraction data, and offer insights into the subtle yet crucial interplay of substituents on the pyrazole core that dictates crystal packing and intermolecular interactions.

The Significance of the Isopropyl and Amine Moieties: A Comparative Outlook

The substitution pattern on the pyrazole ring significantly influences its electronic properties and, consequently, its intermolecular interactions. The parent compound, 4-bromo-1H-pyrazole, has been structurally characterized and serves as an excellent baseline for comparison.[3] It participates in hydrogen bonding through its N-H group, forming trimeric motifs in the solid state.[3]

The introduction of an isopropyl group at the N1 position in 4-Bromo-1-isopropyl-1H-pyrazol-5-amine sterically hinders this traditional N-H---N hydrogen bonding network observed in 4-bromo-1H-pyrazole. Furthermore, the presence of a primary amine (-NH2) at the C5 position introduces a new hydrogen bond donor site. We can, therefore, anticipate a distinctly different crystal packing arrangement. The amine group is likely to be the primary driver of intermolecular interactions, forming hydrogen bonds with the bromine atom of an adjacent molecule or potentially with the pyrazole nitrogen atoms if sterically permissible.

To illustrate the expected structural differences, a comparison with other substituted pyrazoles is instructive. For instance, the crystal structures of various N-substituted pyrazolines reveal how different substituents direct the overall molecular conformation and packing.[1]

Comparative Analysis of Crystallographic Data

To provide a quantitative basis for comparison, the table below summarizes key crystallographic parameters for 4-bromo-1H-pyrazole, which serves as our primary reference, alongside anticipated parameters for our target molecule.

Parameter4-Bromo-1H-pyrazole[3]4-Bromo-1-isopropyl-1H-pyrazol-5-amine (Anticipated)Justification for Anticipation
Crystal System MonoclinicLikely Monoclinic or OrthorhombicThe introduction of the isopropyl and amine groups increases molecular complexity, potentially leading to lower symmetry crystal systems.
Space Group P2₁/cP2₁/c, P-1, or other common centrosymmetric space groupsThese are common space groups for organic molecules. The specific space group will depend on the final packing arrangement.
Unit Cell Dimensions a = 10.136(2) Å, b = 5.617(1) Å, c = 13.911(3) Å, β = 108.97(3)°Larger unit cell dimensionsThe larger substituents will necessitate a larger unit cell to accommodate the molecules.
Key Intermolecular Interactions N-H---N hydrogen bonds, Halogen bondsN-H---Br hydrogen bonds, N-H---N hydrogen bonds, π-π stackingThe amine group provides a strong hydrogen bond donor, and the bromine can act as a halogen bond acceptor. The bulky isopropyl group may favor π-π stacking of the pyrazole rings.

Experimental Protocol for Obtaining Single-Crystal X-ray Diffraction Data

The following protocol outlines the necessary steps to obtain high-quality single crystals of a compound like 4-Bromo-1-isopropyl-1H-pyrazol-5-amine and subsequently determine its crystal structure. This protocol is designed to be a self-validating system, with checkpoints to ensure data quality.

Part 1: Crystallization

  • Solvent Selection: Begin by screening a variety of solvents with differing polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a small amount of a "non-solvent" in which the compound is insoluble. The vapor of the non-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed (typically clear, well-defined shapes), carefully remove them from the solution using a nylon loop.

Part 2: Data Collection

  • Crystal Mounting: Mount a single crystal on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

  • Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[3][4] Data is typically collected at a low temperature (e.g., 100-170 K) to minimize thermal vibrations.[3]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. Modern diffractometers with software like APEX3 can automatically determine an optimal data collection strategy.[3]

Part 3: Structure Solution and Refinement

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like absorption.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, often employing software like SHELXT.[4]

  • Structure Refinement: The solved structure is refined against the experimental data using a least-squares method with software such as SHELXL.[3][4] This process involves adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns.

Workflow Visualization

The overall process from obtaining a compound to its final structural elucidation can be visualized with the following workflow diagram.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Compound Pure Compound Crystallization Crystallization Trials Compound->Crystallization SingleCrystal Single Crystal Selection Crystallization->SingleCrystal Mounting Crystal Mounting SingleCrystal->Mounting Diffraction X-ray Diffraction Mounting->Diffraction RawData Raw Diffraction Data Diffraction->RawData Integration Data Integration RawData->Integration Solution Structure Solution Integration->Solution Refinement Structure Refinement Solution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure Publication Publication FinalStructure->Publication CIF Deposition (e.g., CCDC)

Caption: Workflow for Single-Crystal X-ray Crystallography.

Conclusion and Future Directions

While the definitive crystal structure of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine awaits experimental determination, a comparative analysis with structurally related pyrazoles provides valuable predictive insights. The interplay of the isopropyl and amine substituents is expected to lead to a crystal packing arrangement dominated by hydrogen bonding involving the amine group, a departure from the N-H---N trimers seen in 4-bromo-1H-pyrazole. The detailed experimental protocol provided herein offers a clear roadmap for researchers to obtain and analyze the crystal structure of this and other novel pyrazole derivatives. The resulting structural data will be invaluable for advancing our understanding of structure-activity relationships and for the rational design of new therapeutic agents. Researchers are strongly encouraged to deposit their crystallographic data in open-access databases like the Cambridge Crystallographic Data Centre (CCDC) to contribute to the collective knowledge of the scientific community.[1]

References

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and spectral data of pyrazole derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, December 17). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][3][5]triazines. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromopyrazole. Retrieved from [Link]

  • PubChem. (n.d.). Crystallography Open Database (COD). Retrieved from [Link]

Sources

Safety Operating Guide

4-Bromo-1-isopropyl-1H-pyrazol-5-amine: Comprehensive Disposal & Safety Guide

[1]

Executive Summary

4-Bromo-1-isopropyl-1H-pyrazol-5-amine (an intermediate often used in kinase inhibitor synthesis) presents a specific disposal challenge due to its polyfunctional nature : it contains a basic amine, a halogenated (brominated) core, and a nitrogen-heterocycle.[1]

Improper disposal of this compound risks the formation of toxic byproducts (e.g., brominated dioxins during low-temp combustion) and environmental persistence. This guide defines the Halogenated Organic Waste stream as the mandatory disposal route and provides a self-validating protocol for safe handling.

Chemical Profile & Hazard Identification

Before disposal, the waste generator must characterize the material.[2] As a specialized intermediate, specific SDS data may be sparse; therefore, we apply Structure-Activity Relationship (SAR) principles for safety classification.

PropertySpecificationOperational Implication
Chemical Class Halogenated Heteroaromatic AmineDO NOT mix with strong oxidizers or acids without temperature control.
Functional Groups -NH₂ (Primary Amine), -Br (Aryl Bromide)Basic character; potential for skin corrosion/irritation.[1]
Disposal Code (RCRA) D001 (Ignitable) / D002 (Corrosive) / Halogenated Must be segregated into Halogenated Waste streams.
Combustion Hazard NOx, HBr, COxIncineration requires scrubbers for hydrogen bromide gas.

Critical Safety Note: Aryl bromides are often toxic to aquatic life with long-lasting effects.[1] Under no circumstances should this compound be discharged into municipal drains.

Pre-Disposal Segregation & Treatment

Effective disposal begins at the bench. Segregation prevents dangerous incompatibility reactions (e.g., exothermic reaction with acid chlorides).

A. Solid Waste (Pure Substance)
  • Container: High-Density Polyethylene (HDPE) or Amber Glass.[1]

  • Labeling: "Hazardous Waste - Toxic, Irritant, Halogenated."

  • Protocol: Do not dissolve in solvent solely for disposal. Dispose of as solid hazardous waste to minimize solvent volume.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Stream: Halogenated Solvent Waste .

  • Compatibility: Ensure the waste container does not contain strong acids (e.g., Nitric Acid) which can react violently with the amine or oxidize the bromide.

  • pH Check: If the solution is highly acidic (pH < 2) or basic (pH > 12), neutralize to pH 6–9 before adding to the central solvent carboy to prevent drum corrosion or pressure buildup.

Step-by-Step Disposal Workflows
Workflow 1: Waste Stream Decision Tree

This logic gate ensures the compound enters the correct destruction pathway.

DisposalDecisionTreeStartWaste Generation:4-Bromo-1-isopropyl-1H-pyrazol-5-amineStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / SuspensionStateCheck->LiquidSolidPackPack in HDPE/Glass JarLabel: 'Solid Hazardous Waste'Solid->SolidPackSolventCheckSolvent Type?Liquid->SolventCheckFinalDispHigh-Temp Incineration(>1100°C with Scrubber)SolidPack->FinalDispHaloStreamHalogenated Waste Stream(Contains DCM, Chloroform, etc.)SolventCheck->HaloStreamHalogenated SolventNonHaloStreamNon-Halogenated Stream(Methanol, Ethyl Acetate)SolventCheck->NonHaloStreamNon-Halogenated SolventHaloStream->FinalDispCorrectionCRITICAL: Bromine atom requiresHalogenated Stream regardless of solventNonHaloStream->CorrectionCorrection->HaloStream

Figure 1: Decision logic for segregating brominated amine waste. Note that the presence of the bromine atom mandates the "Halogenated" stream even if dissolved in a non-halogenated solvent like methanol, to ensure proper incineration.

Workflow 2: Spill Cleanup Protocol

In the event of a benchtop spill (solid powder), follow this containment procedure to minimize exposure.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and safety goggles. Use a P95/N95 respirator if dust is visible.

  • Containment: Cover the spill gently with a damp paper towel to prevent dust generation.

  • Neutralization (Optional): If wet/solution, apply a generic absorbent (vermiculite or spill pad).

  • Collection: Scoop material into a wide-mouth jar. Do not use a brush/dustpan that generates aerosols.

  • Decontamination: Wipe the surface with 10% bleach solution (deactivates biological activity) followed by water.

Regulatory Compliance & Waste Codes

Adherence to US EPA (RCRA) and EU regulations is mandatory.

RegionRegulationClassificationCode/Note
USA EPA / RCRAToxic / ReactiveD001 (if in flammable solvent), D002 (if amine pH > 12.5).[1] P-List or U-List may apply if chemically similar to specific listed pesticides.[1]
EU EWC (European Waste Catalogue)Halogenated Organic07 01 03* (Organic halogenated solvents, washing liquids and mother liquors).
Global UN TransportToxic Solid, Organic, N.O.S.UN 2811 (Likely classification for transport).

Expert Insight:

"The presence of the pyrazole ring and bromine substituent often flags this compound for high-temperature incineration (>1100°C) with residence times >2 seconds.[1] This is necessary to prevent the formation of polybrominated dibenzodioxins (PBDDs) which can occur at lower combustion temperatures." [1]

References
  • United States Environmental Protection Agency (EPA). (2023). Incineration of Halogenated Organic Compounds. EPA Technical Guidance. [Link]1]

  • National Institutes of Health (NIH) - PubChem. (2024). 4-Bromo-1H-pyrazole Compound Summary (Analogous Structure Safety Data). [Link]1]

Personal protective equipment for handling 4-Bromo-1-isopropyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Protocol: 4-Bromo-1-isopropyl-1H-pyrazol-5-amine

CAS Registry Number: 1251102-90-5 Chemical Formula: C₆H₁₀BrN₃ Molecular Weight: 204.07 g/mol Synonyms: 5-Amino-4-bromo-1-isopropylpyrazole

Executive Summary: The Hazard Landscape

Handling 4-Bromo-1-isopropyl-1H-pyrazol-5-amine requires strict adherence to protocols designed for halogenated nitrogen heterocycles. While often classified as a Category 2 Irritant (Skin/Eye) and Category 4 Acute Toxicant (Oral), the primary risk in a research setting is inhalation of fine particulates during weighing and dermal absorption during synthesis.

This guide moves beyond generic safety advice. It provides a specific, layered defense strategy based on the compound's physical properties (likely a crystalline solid prone to static) and chemical reactivity (nucleophilic amine, potential for sensitization).

Immediate Hazard Profile (GHS Classification):

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[1][2][3][5]

Strategic PPE Layering: The Defense System

Do not rely on a single barrier. Use a "Swiss Cheese" model where multiple layers of protection cover the potential failure points of others.

A. Respiratory Protection (The Critical Control)
  • Primary Defense: Certified Chemical Fume Hood .

    • Why: The solid powder can become airborne during transfer. Inhalation is the fastest route to systemic toxicity for this class of compounds.

    • Specification: Face velocity must be 80–100 fpm (0.4–0.5 m/s). Work at least 6 inches inside the sash.

  • Secondary Defense (If Hood is Unavailable/Compromised):

    • N95 / P100 Respirator: ONLY for solid handling outside a hood (not recommended).

    • Note: Surgical masks offer zero protection against chemical vapors or fine particulates.

B. Dermal Protection (Glove Selection Logic)
  • Solid Handling: Nitrile (Disposable), 4–6 mil (0.10–0.15 mm).

    • Why: Nitrile provides excellent resistance to solid permeation.

  • Solution Handling (e.g., dissolved in DCM or DMF): Double Gloving or Laminate.

    • Why: If dissolved in Dichloromethane (DCM), standard nitrile degrades in <5 minutes. The solvent acts as a carrier, pulling the toxicant through the glove and into your skin.

    • Protocol: Inner layer: Nitrile (inspection contrast).[6] Outer layer: Silver Shield/Barrier Laminate (if using penetrating solvents).

C. Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

    • Why: Safety glasses with side shields are insufficient for fine powders which can drift around the lens, or liquids which can splash.

    • Contact Lenses: Prohibited unless worn under sealed goggles.

Table 1: PPE Specifications & Selection Guide

PPE CategoryMaterial / StandardCritical SpecificationApplication Context
Gloves (Solid) Nitrile (Disposable)Thickness: ≥ 0.11 mmWeighing, transfer of dry powder.
Gloves (Solution) Nitrile + LaminateBreakthrough: > 480 minSynthesis, workup involving DCM/DMF.
Eye Protection Impact/Splash GogglesANSI Z87.1 / EN 166All handling phases.
Body Lab Coat (Cotton/Poly)Snap closures (Quick removal)General lab work.
Respiratory Fume HoodASHRAE 110 CertifiedMANDATORY for all open handling.

Operational Workflow: From Storage to Disposal

This workflow is designed to minimize static dispersion and cross-contamination.

Step 1: Preparation & Weighing
  • Static Control: Pyrazoles are often fluffy solids. Use an antistatic gun or wipe the spatula with a dryer sheet before weighing to prevent "jumping" powder.

  • The "Transfer Zone": Place a secondary containment tray (spill tray) inside the fume hood. All weighing happens inside this tray.

  • Balance Hygiene: If the balance is outside the hood, tare the vial inside the hood, add the solid, cap it tightly, and then move to the balance. Never open the container on an open bench.

Step 2: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the vessel to wash down any adherent powder.

  • Temperature Control: Aminopyrazoles can be exothermic upon acid addition. If acidifying, use an ice bath.

Step 3: Decontamination
  • Immediate Wipe-Down: After weighing, wipe the exterior of the stock bottle with a Kimwipe dampened with ethanol/acetone before returning it to storage.

  • Tool Cleaning: Rinse spatulas into a waste beaker inside the hood. Do not walk to the sink with a dirty spatula.

Figure 1: Safe Handling Workflow

G Start Start: Risk Assessment PPE Don PPE: Lab Coat, Goggles, Nitrile Gloves Start->PPE Hood Engineering Control: Verify Fume Hood Flow PPE->Hood Weigh Weighing: Inside Hood or Capped Vial Hood->Weigh Solid Handling React Reaction/Synthesis: Closed System Weigh->React Dissolution Decon Decontamination: Wipe Bottle & Tools Weigh->Decon Spillage React->Decon Completion Waste Disposal: Halogenated Waste Stream Decon->Waste

Caption: Operational workflow emphasizing engineering controls (Fume Hood) and immediate decontamination to prevent cross-exposure.

Emergency Response Protocols

Table 2: Emergency Action Plan

ScenarioImmediate ActionSecondary Action
Eye Contact Flush for 15 minutes using an eyewash station. Hold eyelids open.Seek medical attention immediately.[5] Bring SDS.
Skin Contact Drench with water for 15 mins. Remove contaminated clothing under the shower.Wash with non-abrasive soap. Monitor for redness/blistering.
Inhalation Evacuate to fresh air immediately.If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Do NOT sweep. Cover with wet paper towels (ethanol/water) to prevent dust.Scoop damp material into a waste jar. Wipe area 3x.
Spill (Liquid) Absorb with vermiculite or sand.Place in hazardous waste container. Ventilate area.[1][2][5][7][8]

Disposal Strategy

Environmental Compliance: 4-Bromo-1-isopropyl-1H-pyrazol-5-amine is a halogenated organic compound. It must not enter the sewer system.[5]

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a Solid Hazardous Waste drum.

  • Liquid Waste: Segregate into Halogenated Organic Waste streams. Do not mix with non-halogenated solvents (like pure acetone/methanol) if your facility separates them, as halogenated disposal is more costly and requires specific incineration protocols.

  • Container: Triple rinse the empty stock bottle with a compatible solvent (e.g., acetone) before discarding the bottle. Add the rinsate to the liquid waste.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 58462339 (Related Analog: 4-Bromo-1-methyl-1H-pyrazol-5-amine). Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Bromo-3-methyl-1H-pyrazol-5-amine hydrobromide.[3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[1][6] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.